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  • Product: Benzamide, 4-methyl-, hydrochloride
  • CAS: 70664-03-8

Core Science & Biosynthesis

Foundational

Benzamide, 4-methyl-, hydrochloride CAS number 619-55-6 (parent)

Executive Summary & Chemical Identity 4-Methylbenzamide (p-Toluamide) is a primary aromatic amide serving as a critical scaffold in medicinal chemistry, particularly in the synthesis of androgen receptor antagonists (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-Methylbenzamide (p-Toluamide) is a primary aromatic amide serving as a critical scaffold in medicinal chemistry, particularly in the synthesis of androgen receptor antagonists (e.g., Enzalutamide) and poly(ADP-ribose) polymerase (PARP) inhibitors.[1]

While the user query specifies "Hydrochloride" (HCl), it is vital to clarify that CAS 619-55-6 refers strictly to the parent neutral amide .[1] Unlike aliphatic amines, primary amides are extremely weak bases (


 of conjugate acid 

). Consequently, "4-Methylbenzamide Hydrochloride" is not a stable, isolable crystalline salt under standard ambient conditions.[1] It exists primarily as a transient species in concentrated acidic media or as a co-crystal component.

This guide focuses on the parent compound (CAS 619-55-6) while explicitly detailing the physicochemical behavior of the molecule in hydrochloric acid environments, addressing the user's specific interest in the salt form.

Core Physicochemical Profile[2][3]
PropertyValueContext
CAS Number 619-55-6 Parent Compound
IUPAC Name 4-Methylbenzamide
Molecular Formula

Molecular Weight 135.16 g/mol
Appearance White crystalline powderNeedles from water/ethanol
Melting Point 161–163 °CUsed as Mettler-Toledo calibration std
Solubility (Water) Low (

mg/mL at 20°C)
Increases significantly in hot water
Solubility (Organic) HighEthanol, DMSO, Methanol, Acetone
Basicity (

)

Protonation requires conc.[1][2][3][4][5][6][7] acid

The "Hydrochloride" Paradox: Acid-Base Mechanistics[1]

To satisfy the technical requirement regarding the hydrochloride form, we must analyze the protonation landscape. Researchers attempting to isolate 4-methylbenzamide HCl will likely fail due to the resonance stabilization of the neutral amide.

O-Protonation vs. N-Protonation

In the presence of Hydrochloric Acid (HCl), 4-methylbenzamide undergoes O-protonation , not N-protonation.[1] The lone pair on the nitrogen is delocalized into the carbonyl group, rendering the nitrogen non-basic. Protonation occurs on the carbonyl oxygen to form a resonance-stabilized cation.[1]

Implication for Handling:

  • In dilute HCl: The compound remains largely neutral and insoluble.

  • In concentrated HCl (>6M): The compound dissolves due to O-protonation, forming the transient

    
     species.[1] Dilution with water immediately hydrolyzes the cation back to the neutral solid, causing precipitation.
    
Visualization of Protonation Dynamics

ProtonationMechanism Neutral Neutral 4-Methylbenzamide (Stable Solid) O_Cation O-Protonated Cation (Soluble in Acid) Neutral->O_Cation + H+ (Fast, Reversible) N_Cation N-Protonated Cation (Unstable/Disfavored) Neutral->N_Cation High Energy Barrier HCl Concentrated HCl O_Cation->Neutral + H2O (Precipitation) Hydrolysis Hydrolysis Product (p-Toluic Acid) O_Cation->Hydrolysis Heat + Time

Figure 1: Mechanism of acid interaction.[1] Note that stable salt formation is prevented by the reversibility of O-protonation upon exposure to moisture.[1]

Synthetic Routes & Process Chemistry

For drug development applications (e.g., impurity synthesis or scaffold construction), high-purity synthesis is required.[1] The most robust method involves the amidation of p-toluoyl chloride.

Protocol: Schotten-Baumann Type Synthesis

Reagents: p-Toluoyl chloride (CAS 874-60-2), Ammonium Hydroxide (28%), Ethyl Acetate.[1]

  • Preparation: Charge a reaction vessel with 28%

    
     (5.0 eq) and cool to 0–5 °C.
    
  • Addition: Dissolve p-toluoyl chloride (1.0 eq) in Ethyl Acetate (3 vol). Add this solution dropwise to the ammonia solution, maintaining internal temperature

    
     °C.
    
    • Why: Exothermic reaction.[8] High temps promote hydrolysis back to toluic acid.

  • Reaction: Stir vigorously at 0–5 °C for 1 hour, then warm to 20 °C for 2 hours.

  • Workup:

    • The product may precipitate directly. If so, filter and wash with water (to remove

      
      ).
      
    • If dissolved in organic layer: Separate layers. Wash organic layer with 1M HCl (removes unreacted amines), then sat.

      
       (removes p-toluic acid byproduct), then Brine.[1]
      
  • Crystallization: Dry over

    
    , concentrate, and recrystallize from Ethanol/Water (1:1).
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: p-Toluoyl Chloride Amidation Amidation (aq. NH3, 0°C) Start->Amidation Nucleophilic Acyl Substitution Quench Quench/Precipitation Amidation->Quench Wash_Acid Acid Wash (1M HCl) Removes Amines Quench->Wash_Acid Organic Layer Wash_Base Base Wash (NaHCO3) Removes Toluic Acid Wash_Acid->Wash_Base Cryst Recrystallization (EtOH/H2O) Wash_Base->Cryst Final Pure 4-Methylbenzamide (>99% HPLC) Cryst->Final

Figure 2: Step-by-step process flow for the isolation of pharmaceutical-grade 4-methylbenzamide.[1]

Medicinal Chemistry Applications

Key Intermediate for Enzalutamide

4-Methylbenzamide is structurally related to the "Tail" region of Enzalutamide (MDV3100) , a blockbuster androgen receptor antagonist.[1] While Enzalutamide uses a 4-cyano-3-(trifluoromethyl)phenyl scaffold, 4-methylbenzamide derivatives are often synthesized in SAR (Structure-Activity Relationship) studies to probe steric tolerance in the ligand-binding domain.[1]

Bioisosterism

In drug design, the 4-methylbenzamide moiety is often used as a bioisostere for:

  • 4-Chlorobenzamide: Testing halogen bonding vs. hydrophobic bulk.

  • Tosylate groups: Mimicking the geometry of sulfonamides but with different H-bond donor/acceptor profiles.

Analytical Characterization

To validate the identity of CAS 619-55-6, the following spectral features are diagnostic.

MethodDiagnostic SignalAssignment
1H NMR (DMSO-d6)

2.36 ppm (s, 3H)
Methyl group (

)

7.25 ppm (d, 2H)
Aromatic protons (meta to amide)

7.78 ppm (d, 2H)
Aromatic protons (ortho to amide)

7.20 & 7.85 ppm (br s)
Amide

(distinct broad singlets)
IR Spectroscopy 1650–1690

C=O[1] Stretch (Amide I)
3150–3400

N-H Stretch (Doublet for primary amide)
HPLC Retention TimeNon-polar relative to benzamide due to methyl group

Safety & Handling (SDS Summary)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store at room temperature. Hygroscopic behavior is minimal, but keep dry to prevent hydrolysis over long periods.

References

  • National Institute of Standards and Technology (NIST). "Benzamide, 4-methyl-: Gas Phase Ion Energetics."[1] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. "4-Methylbenzamide (Compound)." National Library of Medicine. Available at: [Link]

  • Cox, R. A. "Benzamide hydrolysis in strong acids: The last word." Canadian Journal of Chemistry, 1998, 76(6): 649-656. (Defines the O-protonation mechanism in HCl). Available at: [Link]

  • Organic Syntheses. "General methods for Amide Synthesis from Acid Chlorides." Org. Synth. Coll. Vol. 1, p. 153. (Foundational protocol for Schotten-Baumann). Available at: [Link]

Sources

Exploratory

p-methylbenzamide hydrochloride solubility in water vs ethanol

An In-Depth Technical Guide to the Comparative Solubility of p-Methylbenzamide Hydrochloride in Aqueous and Ethanolic Media Abstract This technical guide provides a comprehensive analysis of the solubility characteristic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Solubility of p-Methylbenzamide Hydrochloride in Aqueous and Ethanolic Media

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of p-methylbenzamide hydrochloride, contrasting its behavior in two common polar protic solvents: water and ethanol. Moving beyond simple data provision, this document delves into the core physicochemical principles that govern the dissolution process, including intermolecular forces, the impact of salt formation, and solvent properties. We present a theoretical framework for predicting solubility behavior, supported by a detailed, field-proven experimental protocol for its quantitative determination using the isothermal shake-flask method. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of solubility for formulation, process development, and analytical applications.

Introduction: The Significance of p-Methylbenzamide and its Hydrochloride Salt

p-Methylbenzamide (also known as 4-methylbenzamide or p-toluamide) is a primary amide derivative of p-toluic acid. Its structure, featuring a benzene ring, a methyl group, and an amide functional group, makes it a valuable building block in organic synthesis and a scaffold for developing pharmaceutically active compounds.[1] The amide functional group is a cornerstone of many biological molecules and drugs, capable of acting as both a hydrogen bond donor and acceptor.[2][3]

However, like many organic molecules with significant hydrocarbon character, the parent p-methylbenzamide exhibits limited aqueous solubility.[4][5] In pharmaceutical development, poor water solubility can severely hinder a drug candidate's bioavailability. A widely adopted and effective strategy to overcome this limitation is the formation of a salt, typically by reacting a basic functional group with an acid.[6] While the amide group itself is very weakly basic, protonation can occur, and hydrochloride salts are frequently used to enhance the stability and solubility of various compounds.[7] The conversion of the neutral p-methylbenzamide to its hydrochloride salt introduces an ionic character, which fundamentally alters its interaction with polar solvents and is expected to dramatically increase its solubility in water.[6] This guide will explore the nuances of this transformation and compare the resulting solubility in water versus ethanol.

Theoretical Principles Governing Solubility

The solubility of a solute in a solvent is a function of the Gibbs free energy of the solution process, which is governed by the enthalpy and entropy of mixing. A useful heuristic is the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible.[8]

Solvent Properties: Water vs. Ethanol
  • Water (H₂O): A highly polar protic solvent with a large dipole moment and the ability to form an extensive three-dimensional network of hydrogen bonds. Its high dielectric constant is exceptionally effective at shielding and stabilizing ionic species.

  • Ethanol (C₂H₅OH): A polar protic solvent, but significantly less polar than water. It has a polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar ethyl (-C₂H₅) group. This dual character allows it to dissolve both polar and some nonpolar compounds.

Intermolecular Forces at Play

The dissolution of p-methylbenzamide hydrochloride is dictated by the balance of several key intermolecular forces:

  • Ion-Dipole Interactions: This is the strongest intermolecular force and the primary driver of solubility for ionic compounds in polar solvents. The positively charged ammonium cation and the chloride anion of the salt will interact strongly with the negative and positive poles of the solvent dipoles (oxygen and hydrogen in water; oxygen and hydroxyl hydrogen in ethanol). These interactions are significantly stronger in water due to its higher polarity and dielectric constant.

  • Hydrogen Bonding: The amide group (-CONH₂) and the protonated amine can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor.[9] Both water and ethanol can participate in hydrogen bonding with the solute, contributing to its solvation.

  • Hydrophobic Interactions: The benzene ring and the methyl group constitute the nonpolar portion of the molecule. These regions disrupt the hydrogen-bonding network of water, which is entropically unfavorable. Ethanol, with its ethyl group, is a more favorable solvent for these hydrophobic moieties.

The diagram below illustrates the dominant interactions between p-methylbenzamide hydrochloride and the two solvents.

G cluster_water Aqueous Solvation cluster_ethanol Ethanolic Solvation solute_w p-Methylbenzamide H+Cl- water1 H₂O solute_w->water1 Strong Ion-Dipole water2 H₂O solute_w->water2 H-Bonding water3 H₂O water1->water3 solute_e p-Methylbenzamide H+Cl- ethanol1 Ethanol solute_e:e->ethanol1:w Weaker Ion-Dipole ethanol2 Ethanol solute_e:e->ethanol2:w H-Bonding & van der Waals caption Key intermolecular forces in water vs. ethanol.

Caption: Key intermolecular forces in water vs. ethanol.

Predictive Solubility Analysis

While precise experimental data for p-methylbenzamide hydrochloride is not widely published, we can construct a predictive framework based on the principles outlined above. The conversion to a hydrochloride salt will unequivocally increase solubility in polar solvents compared to the neutral parent compound.

Prediction: The solubility of p-methylbenzamide hydrochloride is expected to be significantly higher in water than in ethanol. While ethanol can solvate the molecule, water's superior polarity, higher dielectric constant, and extensive hydrogen-bonding capacity make it a far more effective solvent for the ionic salt form. The energetic favorability of the strong ion-dipole interactions in water will likely outweigh the unfavorable hydrophobic interactions from the aromatic ring and methyl group.

CompoundSolventKey InteractionsPredicted SolubilityRationale
p-Methylbenzamide WaterH-Bonding, HydrophobicLowThe large nonpolar surface area limits solubility despite the amide's H-bonding capability.[10]
EthanolH-Bonding, van der WaalsModerateEthanol's ethyl group better accommodates the nonpolar parts of the molecule.[11]
p-Methylbenzamide HCl WaterStrong Ion-Dipole , H-BondingVery High The ionic nature dominates, leading to strong solvation by highly polar water molecules.[6][7]
EthanolWeaker Ion-Dipole, H-Bonding, van der WaalsModerate to HighLess effective at stabilizing the salt compared to water, but still a capable polar solvent.[12][13]

Experimental Protocol: Isothermal Shake-Flask Method

To obtain reliable, quantitative solubility data, a rigorous experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of p-methylbenzamide hydrochloride in water and ethanol at a specified temperature (e.g., 25 °C).

Materials and Equipment
  • p-Methylbenzamide hydrochloride (high purity, >99%)

  • Reagent-grade water (e.g., Type I Ultrapure)

  • Anhydrous ethanol (>99.5%)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Constant temperature incubator shaker

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Calibrated pipettes and autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Experimental Workflow

The following diagram outlines the key steps in the solubility determination process.

G arrow arrow A 1. Preparation Add excess solid solute to vials with a known volume of solvent (water/ethanol). B 2. Equilibration Incubate vials in a shaker at constant temperature (e.g., 25°C) for 24-48 hours. A->B C 3. Phase Separation Allow solids to settle. Withdraw supernatant using a syringe and filter immediately. B->C D 4. Sample Dilution Accurately dilute the clear, saturated filtrate to fall within the analytical range. C->D E 5. Concentration Analysis Quantify the solute concentration using a pre-validated HPLC or UV-Vis method. D->E F 6. Data Calculation Calculate solubility (e.g., in mg/mL or mol/L) using the dilution factor and measured concentration. E->F caption Workflow for the Isothermal Shake-Flask Method.

Caption: Workflow for the Isothermal Shake-Flask Method.

Step-by-Step Methodology
  • Preparation of Calibration Standards: Prepare a series of standard solutions of p-methylbenzamide hydrochloride of known concentrations in each solvent. Use these to construct a calibration curve for the analytical method (HPLC or UV-Vis).

  • Sample Preparation: To several vials, add an excess amount of solid p-methylbenzamide hydrochloride. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation. Record the exact amount added. Add a precise volume (e.g., 5.0 mL) of the respective solvent (water or ethanol) to each vial.

  • Equilibration: Place the sealed vials in an incubator shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). The shaking ensures a consistent and rapid approach to equilibrium. An equilibration time of 24 to 48 hours is typically sufficient.

    • Causality Insight: This step is critical for achieving thermodynamic equilibrium. Insufficient time can lead to an underestimation of the true solubility. Running parallel samples and testing at different time points (e.g., 24h, 48h) can validate that equilibrium has been reached.

  • Sampling and Phase Separation: After equilibration, remove the vials and let them stand at the same temperature to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter (0.22 µm) into a clean vial.

    • Causality Insight: Filtration is a non-negotiable step to remove all microscopic undissolved particles, which would otherwise lead to an overestimation of solubility. The choice of filter material should be validated to ensure it does not adsorb the solute.

  • Dilution and Analysis: Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent to bring its concentration into the linear range of the previously established calibration curve. Analyze the diluted sample using the chosen analytical method.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The result is the solubility of the compound at that temperature.

Conclusion

The transformation of p-methylbenzamide into its hydrochloride salt is a classic and effective strategy for enhancing its solubility in polar solvents. A thorough analysis of the governing intermolecular forces—primarily ion-dipole interactions, hydrogen bonding, and hydrophobic effects—leads to the strong prediction that p-methylbenzamide hydrochloride will be substantially more soluble in water than in ethanol. Water's high polarity and dielectric constant provide a superior environment for solvating and stabilizing the ionic species. For drug development professionals and researchers, understanding these fundamental principles is paramount for rational solvent selection and formulation design. The provided isothermal shake-flask protocol offers a robust and reliable framework for the empirical validation of these principles and the acquisition of precise quantitative solubility data essential for scientific advancement.

References

  • Fiveable. (2025, August 15). Amides | Organic Chemistry II Class Notes.
  • Principles of Drug Action 1, Spring 2005, Amides. [No valid URL available]
  • Solubility of Things. Amides: Structure, Properties, and Reactions.
  • Wikipedia. Amide.
  • Chemistry LibreTexts. (2024, October 16). 15.15: Physical Properties of Amides.
  • Journal of the American Chemical Society.
  • Solubility of Things. Methylamine hydrochloride.
  • Latin American Journal of Pharmacy. (2011).
  • ChemBK. (2024, April 10). p-Methylbenzamide.
  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. Solubilities Studies of Basic Amino Acids.
  • ResearchGate. Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.
  • Sigma-Aldrich. 4-methylbenzamidine hydrochloride AldrichCPR.
  • Chemistry Stack Exchange. (2016, April 21). Solubility of compound in acid.
  • Cheméo. Chemical Properties of Benzamide, 4-methyl- (CAS 619-55-6).
  • PubChem. Benzenamine, 4-methyl-, hydrochloride (1:1).
  • ResearchGate. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.
  • Wikipedia. Benzamide.
  • PMC. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
  • PubChem. N-Methylbenzamide.
  • Benchchem. 4-isopropyl-N-(4-methylbenzyl)benzamide solubility issues and solutions.
  • NIST WebBook. Benzamide, 4-methyl-.
  • Cayman Chemical. (2022, December 5). Benzamidine (hydrochloride)
  • ACS Publications. (2023, March 29).
  • USP. (2012, June 12). Second Supplement to USP 35–NF 30 Reference Tables / Description and Solubility 5841.
  • TOKU-E.

Sources

Foundational

Safety data sheet (SDS) for Benzamide, 4-methyl-, hydrochloride

This guide provides a comprehensive technical analysis of the Safety Data Sheet (SDS) and handling protocols for Benzamide, 4-methyl-, hydrochloride . It is designed for researchers requiring actionable safety logic rath...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the Safety Data Sheet (SDS) and handling protocols for Benzamide, 4-methyl-, hydrochloride . It is designed for researchers requiring actionable safety logic rather than generic compliance text.

CAS Registry Number: 70664-03-8 (Salt form) | Parent CAS: 619-55-6 (4-Methylbenzamide) Synonyms: p-Toluamide hydrochloride; 4-Methylbenzoic acid amide hydrochloride.

Part 1: Chemical Identity & Critical Disambiguation

Status: Chemical Intermediate / Research Reagent

The "Identity Trap" in Drug Development

In high-throughput synthesis, this compound is frequently confused with two structurally related but functionally distinct pharmacophores. Before proceeding, verify your substance via NMR or LC-MS to ensure safety protocols match the biological activity.

CompoundStructure NoteBioactivity / Risk
Benzamide, 4-methyl-, HCl Amide linkage (-CONH2)Chemical Intermediate. Low acute toxicity; primary risk is acidity/irritation.
Benzamidine, 4-methyl-, HCl Amidine linkage (-C(=NH)NH2)Serine Protease Inhibitor. Bioactive; often used as a trypsin inhibitor. Higher biological risk.
4-(Aminomethyl)benzamide HCl Benzyl amine (-CH2NH2)Antifibrinolytic analog. Distinct zwitterionic properties.

Application Scientist Note: The hydrochloride salt of a primary amide (like 4-methylbenzamide) is chemically labile. Amides are very weak bases (


). The HCl adduct often exists as a loose complex that can dissociate, releasing HCl gas upon exposure to moisture. Treat this solid as a potential generator of acid fumes. 

Part 2: Hazard Identification & Mechanistic Risk Assessment

GHS Classification (Derived):

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2][3]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).[1][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1][3]

The "Why" Behind the Hazard
  • Acidity (The Primary Vector): Upon contact with mucous membranes (lungs, eyes), the hydrochloride moiety hydrolyzes. The free proton (

    
    ) causes immediate protein denaturation and tissue irritation.
    
  • Lipophilicity (The Penetration Vector): The 4-methyl group (para-tolyl) increases lipophilicity compared to unsubstituted benzamide. This facilitates faster dermal absorption of the organic component, potentially carrying the acidic counter-ion deeper into the epidermal layer.

  • Dust Explosion Potential: Like most fine organic powders, the micronized form poses a deflagration risk if suspended in air near an ignition source (

    
     values are typically low but non-zero).
    

Part 3: Safe Handling & Storage Protocols

Core Directive: Prevent hydrolysis and inhalation.

Engineering Controls & PPE
  • Ventilation: Handle exclusively in a certified chemical fume hood. The potential for HCl off-gassing necessitates active exhaust.

  • Glove Selection:

    • Recommended:Nitrile (0.11 mm minimum) . Excellent resistance to solid amides and dilute acids.

    • Avoid: Latex (poor acid resistance) or PVA (water soluble).

  • Respiratory: If handling outside a hood (e.g., weighing large quantities), use a P95/P100 particulate respirator with an Acid Gas (AG) cartridge.

Storage Logic[4]
  • Hygroscopic Management: Store in a desiccator or under inert gas (Nitrogen/Argon). Moisture absorption will degrade the salt into the free amide and liquid hydrochloric acid, turning the solid into a corrosive sticky paste.

  • Segregation: Keep away from strong bases (exothermic neutralization) and oxidizers (potential for nitrogen oxide generation).

Experimental Workflow Visualization

The following diagram outlines the decision logic for safe weighing and solubilization, ensuring containment of acid vapors.

HandlingWorkflow Start Start: Weighing 4-Methylbenzamide HCl CheckEnv Check Environment: Humidity > 50%? Start->CheckEnv Desiccate Equilibrate in Desiccator (Avoid hydrolysis) CheckEnv->Desiccate Yes WeighHood Weigh inside Fume Hood (Static Control Gun used) CheckEnv->WeighHood No Desiccate->WeighHood Solubilize Solubilization Step WeighHood->Solubilize Water Aqueous Buffer: Expect pH Drop (Buffer Capacity Check) Solubilize->Water Bioassay Organic Organic Solvent (DMSO/MeOH): Exothermic Dissolution Solubilize->Organic Synthesis End Proceed to Experiment Water->End Organic->End

Figure 1: Decision logic for handling hygroscopic acid salts to prevent degradation and exposure.

Part 4: Emergency Response Framework

Self-Validating Protocol: In the event of exposure, the speed of pH neutralization is the critical variable.

First Aid Decision Tree
  • Eye Contact: Immediate irrigation is non-negotiable. The acidic nature means damage occurs in seconds. Flush for 15 minutes .

  • Skin Contact: Brush off dry powder before wetting. Adding water to a large pile of powder on skin can create a concentrated acid solution (exothermic). Wash with soap and water after bulk removal.

Spill Management (Logic Flow)
  • Isolate: Mark a 10-foot radius.

  • Neutralize: Do not just sweep. Cover the spill with Sodium Bicarbonate (NaHCO3) or a dedicated Acid Neutralizer. Wait for bubbling (CO2 release) to cease.

  • Collect: Sweep the neutralized slurry into a hazardous waste container labeled "Organic Solid/Acid Waste".

EmergencyResponse Exposure Exposure Event Type Type? Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionEye Flush 15min (Lifting Eyelids) Eye->ActionEye ActionSkin 1. Brush off Dry 2. Rinse Water Skin->ActionSkin ActionInhale Move to Fresh Air Support Oxygen Inhale->ActionInhale Medical Seek Medical Review (Bring SDS) ActionEye->Medical ActionSkin->Medical ActionInhale->Medical

Figure 2: Triage logic for acute exposure to acidic organic salts.

Part 5: Analytical Verification & Physical Properties

For researchers, verifying the integrity of the salt is crucial, as HCl loss is common.

Quantitative Properties Table
PropertyValue / CharacteristicRelevance
Molecular Formula

Stoichiometry check
Molecular Weight 171.62 g/mol Calculation basis
Solubility Soluble in Water, Methanol, DMSOPolar solvents required
Melting Point > 160°C (Decomposes)Note: Parent amide MP is ~160°C. Lower MP indicates HCl loss.
pH (1% aq) ~ 2.0 - 3.0Confirm acidity to verify salt integrity
Quality Control (NMR)

To distinguish the Hydrochloride Salt from the Free Base :

  • 1H NMR (DMSO-d6): Look for the broad exchangeable proton signals (

    
     or 
    
    
    
    form) downfield (>8.0 ppm).
  • Shift Drift: The aromatic protons ortho to the amide group will shift slightly downfield in the salt form compared to the free base due to the electron-withdrawing effect of the protonated species.

  • Silver Nitrate Test: Dissolve a small amount in water and add

    
    . A heavy white precipitate (
    
    
    
    ) confirms the presence of the chloride counter-ion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11623, 4-Methylbenzamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Benzamide, 4-methyl-.[1] Retrieved from [Link]

  • ChemSrc (2024). CAS 70664-03-8 Entry: 4-methylbenzamide, hydrochloride. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Guide to the Physicochemical Characterization of Amide Hydrochloride Salts: A Case Study of p-Toluamide HCl

Introduction In the landscape of pharmaceutical development, the amide functional group is a cornerstone of molecular design, present in a vast array of active pharmaceutical ingredients (APIs). The conversion of these a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the amide functional group is a cornerstone of molecular design, present in a vast array of active pharmaceutical ingredients (APIs). The conversion of these amide-containing molecules into their hydrochloride (HCl) salts is a common strategy to enhance solubility, stability, and bioavailability. However, this salt formation critically alters the physicochemical properties of the parent molecule. Among the most fundamental of these properties are the melting point and thermal stability. These are not mere physical constants; they are critical quality attributes (CQAs) that dictate everything from purification and formulation strategies to shelf-life and regulatory approval.[1]

This guide provides an in-depth technical framework for the definitive characterization of the melting point and thermal stability of a novel amide hydrochloride salt, using p-toluamide HCl as a model compound. While p-toluamide itself is a well-characterized compound, often used for melting point calibration, its hydrochloride salt presents a typical scenario encountered in early-phase drug development where data is scarce and robust analytical methodology is paramount.[2]

We will proceed from the foundational principles of synthesis to the detailed protocols for thermal analysis, explaining not just the "how" but the critical "why" behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to API characterization.

Physicochemical Landscape: p-Toluamide and its Hydrochloride Salt

Before characterizing the salt, understanding the parent compound is essential. p-Toluamide is a stable, white crystalline solid.[2][3] Its well-defined melting point makes it a reliable standard.

PropertyValueSource
Chemical Name 4-methylbenzamide[4][5]
CAS Number 619-55-6[6]
Molecular Formula C₈H₉NO[3]
Molecular Weight 135.17 g/mol [3]
Melting Point 159 - 163 °C[2][3][6]
Synthesis of p-Toluamide HCl: A Proposed Protocol

The conversion of a stable amide to its hydrochloride salt requires protonation of the amide group. While amides are much weaker bases than amines, salt formation can be achieved under anhydrous acidic conditions. The following protocol outlines a standard laboratory procedure.

Causality: The choice of an anhydrous solvent like diethyl ether is critical. The presence of water could lead to hydrolysis of the amide, particularly under acidic conditions, and would interfere with the isolation of the solid salt. Gaseous HCl provides a controlled method for introducing the acid without adding a solvent that might complicate purification.

Protocol: Anhydrous Acidification

  • Dissolution: Dissolve 1.0 g of p-toluamide in 50 mL of anhydrous diethyl ether in a three-neck round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

  • Inert Atmosphere: Purge the flask with dry nitrogen gas to remove atmospheric moisture.

  • Acidification: Bubble anhydrous hydrogen chloride gas slowly through the stirred solution at 0-5 °C (ice bath).

  • Precipitation: The p-toluamide HCl salt will precipitate as a white solid. Continue bubbling HCl until precipitation appears complete.

  • Isolation: Isolate the solid product by vacuum filtration, ensuring the apparatus is protected from atmospheric moisture.

  • Washing: Wash the filter cake with two 10 mL portions of cold, anhydrous diethyl ether to remove any unreacted p-toluamide.

  • Drying: Dry the product under high vacuum at room temperature to a constant weight.

Upon successful synthesis, one would expect the resulting p-Toluamide HCl to exhibit a significantly higher melting point and altered solubility profile compared to its free base form, a common characteristic of amine and amide salt formation.[7]

Definitive Melting Point Determination via Differential Scanning Calorimetry (DSC)

While traditional capillary methods provide a melting range, Differential Scanning Calorimetry (DSC) offers superior accuracy and a wealth of additional information, such as the enthalpy of fusion and the detection of polymorphic forms.[8][9][10] DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing a precise thermal profile of the material.[9][10]

Experimental Protocol: DSC Analysis

Self-Validation: This protocol incorporates a system suitability test using an indium standard to ensure the instrument's temperature and enthalpy accuracy before sample analysis. The use of a hermetically sealed pan prevents any mass loss from sublimation prior to melting, ensuring the observed endotherm is purely due to fusion.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The onset of melting for indium should be within ±0.5 °C of 156.6 °C.

  • Sample Preparation: Accurately weigh 2-4 mg of the dried p-toluamide HCl into an aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to prevent any loss of volatile components or sublimation. Prepare an identical empty, sealed pan to serve as the reference.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min.

    • Maintain a constant nitrogen purge of 50 mL/min throughout the experiment. Causality: A heating rate of 10 °C/min is standard for pharmaceutical materials as it provides a good balance between resolution and experimental time. The nitrogen purge creates an inert atmosphere, preventing oxidative degradation of the sample during heating.

  • Data Analysis: Determine the onset temperature, peak maximum temperature (melting point), and the integrated peak area (enthalpy of fusion) from the resulting thermogram.

Workflow for DSC Analysis

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Calibrate DSC (Indium Standard) Weigh 2. Weigh Sample (2-4 mg) Calibrate->Weigh Seal 3. Hermetically Seal Pan Weigh->Seal Load 4. Load Sample & Reference Seal->Load Program 5. Run Thermal Program (10°C/min under N2) Load->Program Analyze 6. Analyze Thermogram Program->Analyze Report 7. Report Onset, Peak, and Enthalpy Analyze->Report

Caption: Workflow for Melting Point Determination by DSC.

Assessment of Thermal Stability via Thermogravimetric Analysis (TGA)

Thermal stability is a measure of a substance's resistance to decomposition upon heating. Thermogravimetric Analysis (TGA) is the definitive technique for this measurement, providing quantitative data on mass loss as a function of temperature.[11][12] This information is vital for determining maximum processing temperatures and for predicting the long-term stability of an API.[12]

Experimental Protocol: TGA Analysis

Self-Validation: The protocol begins with instrument verification using a certified material with known decomposition steps. The first derivative of the TGA curve (DTG) is used for a more precise identification of the temperature of maximum mass loss rate, which is a key indicator of decomposition.[13]

  • Instrument Verification: Verify the TGA balance and temperature accuracy using a suitable certified reference material (e.g., calcium oxalate).

  • Sample Preparation: Accurately weigh 5-10 mg of p-toluamide HCl into a ceramic or platinum TGA pan. Causality: A slightly larger sample size than for DSC is often used to ensure that mass loss is easily and accurately detectable by the microbalance.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min.

    • Maintain a constant nitrogen purge of 50 mL/min to ensure an inert atmosphere and to sweep away any gaseous decomposition products.

  • Data Analysis:

    • Plot the sample mass (%) as a function of temperature.

    • Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins. This can be determined using a tangential method on the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of mass loss.

Workflow for TGA Analysis

TGA_Workflow cluster_prep_tga Preparation cluster_run_tga Execution cluster_analysis_tga Analysis Verify 1. Verify TGA Instrument Weigh_TGA 2. Weigh Sample (5-10 mg) Verify->Weigh_TGA Load_TGA 3. Load Sample into Furnace Weigh_TGA->Load_TGA Program_TGA 4. Run Thermal Program (10°C/min under N2) Load_TGA->Program_TGA Plot 5. Plot Mass vs. Temp Program_TGA->Plot Analyze_TGA 6. Determine Onset of Decomposition Plot->Analyze_TGA Analyze_DTG 7. Calculate DTG Curve for Peak Decomposition Temp Analyze_TGA->Analyze_DTG

Caption: Workflow for Thermal Stability Assessment by TGA.

Hypothetical Data Summary and Interpretation

Executing the protocols described above on a newly synthesized batch of p-toluamide HCl would yield precise data. The following table represents a realistic, albeit hypothetical, dataset for this compound.

ParameterTechniqueHypothetical ValueInterpretation
Melting Onset DSC238.5 °CThe temperature at which melting begins. A sharp onset indicates high purity.
Melting Peak DSC241.0 °CThe temperature of maximum heat absorption during melting; reported as the melting point.
Enthalpy of Fusion DSC150 J/gThe energy required to melt the sample; related to the crystal lattice energy.
Onset of Decomposition TGA255.0 °CThe temperature at which the molecule begins to degrade. Indicates good thermal stability well above its melting point.
Peak Decomposition TGA (DTG)275.0 °CThe temperature at which the rate of decomposition is fastest.

Interpretation for Drug Development: This hypothetical data suggests that p-toluamide HCl is a high-melting, crystalline solid with good thermal stability. The decomposition onset is approximately 14 °C above the peak melting temperature, which provides a safe window for processes like melt-granulation if required. The high melting point suggests a stable crystal lattice. This information is crucial for formulation scientists to select compatible excipients and for chemical engineers to define safe operating parameters for drying and milling.

Regulatory Context and Significance

The characterization of an API's solid-state properties is not merely a research exercise; it is a regulatory requirement. The International Council for Harmonisation (ICH) guideline Q6A, "Specifications: Test Procedures and Acceptance Criteria for New Drug Substances," mandates the investigation of physicochemical characteristics, including melting point and the potential for polymorphism.[14][15][16][17] The thermal analysis techniques described here (DSC, TGA) are specifically cited as appropriate methods for this characterization.[14][15]

Providing a robust data package that includes precise melting point and thermal stability data demonstrates a fundamental understanding of the drug substance. It assures regulatory agencies that the manufacturing process is well-controlled and that the API will remain stable throughout its intended shelf life, ultimately ensuring the safety and efficacy of the final drug product.[16]

Conclusion

The determination of melting point and thermal stability are foundational steps in the journey of any new chemical entity from the laboratory to the clinic. By employing high-precision techniques like Differential Scanning Calorimetry and Thermogravimetric Analysis, researchers can gain a deep and reliable understanding of an API's physical properties. This guide provides the strategic rationale and detailed methodologies necessary to characterize an amide hydrochloride salt, like p-toluamide HCl. Adherence to these scientifically sound and self-validating protocols ensures data integrity, facilitates informed decision-making in the drug development process, and builds a strong foundation for regulatory submission.

References

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc.
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Gateway Analytical.
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  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). ResolveMass Laboratories Inc.
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.com.
  • p-Toluidine Hydrochloride. ChemNet.
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  • Appraisal of thermal methods used in the analysis of API and Pharmaceutical Raw Materials. (2025, July 25). Pharma Focus Asia.
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  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
  • API Characterization. NETZSCH Analyzing & Testing.
  • p-toluamide. (2024, April 10). ChemBK.
  • SAFETY DATA SHEET - p-Toluamide. (2024, March 29). Berrien County.
  • p-toluamide. Chemical dictionary.
  • Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. European Medicines Agency.
  • ICH Q6A specifications: Test procedures and acceptance criteria. (2013, December 15). European Pharmaceutical Review.
  • P-TOLUAMIDE CAS#: 619-55-6. ChemicalBook.
  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. ECA Academy.
  • p-Toluamide, 98+%. Thermo Scientific Chemicals.
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  • Synthesis and analysis of amides. Chemistry Education.

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Foundational

Distinguishing 4-methylbenzamide and 4-methylbenzamidine hydrochloride: A Guide to Structure, Reactivity, and Application

An In-depth Technical Guide for Researchers Prepared by a Senior Application Scientist Executive Summary This technical guide provides a comprehensive analysis of the fundamental differences between 4-methylbenzamide and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Prepared by a Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the fundamental differences between 4-methylbenzamide and 4-methylbenzamidine hydrochloride, two structurally related but chemically distinct molecules. While both share a p-tolyl core, the variation in their functional group—an amide versus an amidine—imparts profoundly different physicochemical properties, reactivity, and utility, particularly in the context of drug discovery and development. This document will explore these differences from a mechanistic perspective, offering field-proven insights into their synthesis, handling, and application. We will dissect their electronic structures, comparative basicity, hydrogen bonding potential, and the critical role of the hydrochloride salt form for the amidine. The guide is intended for researchers, scientists, and drug development professionals who utilize these scaffolds and require a deep, functional understanding of their behavior.

Core Structural and Physicochemical Comparison

At first glance, 4-methylbenzamide and 4-methylbenzamidine are similar aromatic compounds. However, the replacement of the amide's carbonyl oxygen with a nitrogen atom to form the amidine functional group is a critical modification that redefines the molecule's electronic character and chemical properties.

Molecular Structures

The fundamental difference lies in the functional group attached to the 4-methylphenyl ring.

Caption: Chemical structures of 4-methylbenzamide and 4-methylbenzamidine hydrochloride.

Comparative Physicochemical Data

The following table summarizes key quantitative data, highlighting the significant divergences in physical properties stemming from the functional group modification.

Property4-methylbenzamide4-methylbenzamidine hydrochlorideRationale for Difference
Molecular Formula C₈H₉NO[1][2]C₈H₁₀N₂·HCl[3][4]Presence of an additional nitrogen atom and a molecule of HCl.
Molecular Weight 135.16 g/mol [1][5][6]170.64 g/mol [3][4]Higher due to the extra nitrogen and the associated hydrochloride.
Melting Point 159-163 °C[1][5]213-217 °CThe ionic character of the hydrochloride salt leads to a stronger crystal lattice and a significantly higher melting point.
Basicity (pKa of conjugate acid) ~ -1 to 0[7]~ 12[7]The amidine is vastly more basic due to the resonance stabilization of its conjugate acid (the amidinium ion). The amide's lone pair is delocalized onto the carbonyl oxygen, reducing basicity.[8][9][10]
Hydrogen Bonding Donor (N-H) & Acceptor (C=O)[11][12]Donor (N-H) & Acceptor (C=N)[13]Both can participate, but the amidinium ion is a particularly strong H-bond donor. The amide C=O is a stronger H-bond acceptor than the amidine C=N.
Solubility Low in water[14]High in waterThe ionic salt form dramatically increases aqueous solubility compared to the neutral amide.[15][16][17][18]

The Crucial Distinction: Amide vs. Amidine Functionality

Basicity: A Tale of Two Nitrogens

The most significant chemical difference is their basicity. Amidines are among the strongest organic bases, whereas amides are essentially neutral or very weakly basic.[7][19][20][21] This disparity is a direct consequence of the stability of their respective conjugate acids.

  • Amide Protonation: When an amide is protonated, the positive charge is primarily localized on the nitrogen atom, but resonance delocalizes the nitrogen lone pair onto the electronegative oxygen atom. This makes the lone pair less available for protonation.[8][22][9]

  • Amidine Protonation: Protonation of an amidine occurs on the sp²-hybridized nitrogen.[21] The resulting positive charge in the amidinium ion is delocalized equally across both nitrogen atoms. This charge delocalization over two identical atoms results in a highly stable cation, making the parent amidine very willing to accept a proton.[7][19][20]

G cluster_amide Amide Protonation (Unfavorable) cluster_amidine Amidine Protonation (Favorable) amide R-C(=O)NH₂ protonated_amide R-C(=O)NH₃⁺ (Charge localized, less stable) amide->protonated_amide proton_a H⁺ amidine R-C(=NH)NH₂ protonated_amidine1 R-C(=NH₂)⁺NH₂ amidine->protonated_amidine1 proton_b H⁺ protonated_amidine2 R-C(NH₂)=NH₂⁺ protonated_amidine1->protonated_amidine2 resonance_label Resonance Stabilized protonated_amidine1->resonance_label

Caption: Comparative protonation and resonance stabilization of amides versus amidines.

The Role of the Hydrochloride Salt

The high basicity of 4-methylbenzamidine necessitates its formulation as a salt, typically with hydrochloric acid. This is not merely for convenience; it is a critical aspect of its application in research and development for several reasons:[17][23]

  • Enhanced Stability: The free base of an amidine can be less stable and more susceptible to hydrolysis. The salt form is a stable, crystalline solid with a longer shelf-life.[16][17]

  • Improved Solubility: Most active pharmaceutical ingredients (APIs) that are weak bases are formulated as salts to increase their solubility in aqueous environments like physiological fluids, which is crucial for bioavailability.[15][16][17][18]

  • Ease of Handling: The salt is a non-volatile, crystalline solid, making it easier and safer to weigh and handle compared to potentially oily or hygroscopic free bases.[17]

Synthesis and Experimental Protocols

The synthetic routes to these compounds are fundamentally different, reflecting the nature of their functional groups.

Synthesis of 4-methylbenzamide

Amides are commonly synthesized via the acylation of ammonia or an amine with an activated carboxylic acid derivative, such as an acyl chloride.

Experimental Protocol: Synthesis of 4-methylbenzamide from 4-methylbenzoyl chloride

  • Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer. Cool the flask in an ice-water bath.

  • Reagents: Add 50 mL of concentrated aqueous ammonia solution to the flask and begin stirring.

  • Addition: Slowly add a solution of 4-methylbenzoyl chloride (10.0 g, 64.7 mmol) in 50 mL of dichloromethane (DCM) dropwise to the stirred ammonia solution over 20-30 minutes. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. A white precipitate will form.

  • Workup: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with 50 mL of cold water and then 25 mL of cold DCM to remove impurities.

  • Purification: Dry the crude product in a vacuum oven. If necessary, the product can be further purified by recrystallization from hot water or an ethanol/water mixture to yield pure 4-methylbenzamide as a white crystalline solid.

Synthesis of 4-methylbenzamidine hydrochloride

The classic and most reliable method for synthesizing amidines from nitriles is the Pinner reaction.[21][24][25][26] This two-step process first forms an intermediate imidate salt (a Pinner salt), which is then converted to the amidine.[26][27]

Caption: Simplified workflow of the Pinner reaction for amidine synthesis.

Experimental Protocol: Synthesis of 4-methylbenzamidine hydrochloride via Pinner Reaction

  • Setup (Pinner Salt Formation): In a fume hood, dissolve 4-methylbenzonitrile (11.7 g, 100 mmol) in 100 mL of anhydrous diethyl ether in a three-necked flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • HCl Gas: Bubble dry hydrogen chloride gas through the stirred solution. A thick white precipitate of the imidate hydrochloride (Pinner salt) will form. Continue the gas flow until the reaction mixture is saturated and no more precipitate forms.

  • Isolation of Pinner Salt: Seal the flask and store it in a refrigerator overnight to ensure complete precipitation. Collect the Pinner salt by vacuum filtration, wash it with anhydrous diethyl ether, and dry it under vacuum. Caution: Pinner salts are moisture-sensitive.

  • Setup (Amination): Suspend the dried Pinner salt in 150 mL of anhydrous ethanol at 0 °C.

  • Ammonia Addition: Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol.

  • Reaction: Stir the mixture at room temperature for 24 hours. The initial suspension will gradually dissolve and then a new precipitate (ammonium chloride) may form.

  • Workup: Remove the ammonium chloride by filtration. Concentrate the ethanolic filtrate under reduced pressure to obtain the crude 4-methylbenzamidine hydrochloride.

  • Purification: Purify the crude product by recrystallization from an ethanol/ether solvent system to yield pure 4-methylbenzamidine hydrochloride as a white solid.

Applications in Research and Drug Development

The distinct properties of these two compounds dictate their very different roles in synthetic and medicinal chemistry.

  • 4-methylbenzamide: The benzamide moiety is a common structural motif in a vast array of biologically active molecules and marketed drugs.[28] It is often used as a versatile building block or scaffold in synthetic chemistry.[29] Its relative inertness and ability to participate in hydrogen bonding make it a reliable component for building molecular complexity. For example, derivatives of 4-methylbenzamide have been investigated as potential protein kinase inhibitors and for their anticancer activity.[30]

  • 4-methylbenzamidine hydrochloride: The amidine group is a potent bioisostere of a protonated primary amine, often used to mimic the side chains of arginine and lysine. This makes benzamidine and its derivatives classic inhibitors of serine proteases like trypsin, where the positively charged amidinium group interacts with the negatively charged aspartate residue in the enzyme's S1 pocket. Therefore, 4-methylbenzamidine hydrochloride is primarily used in biochemical research as an enzyme inhibitor and as a starting point for designing more complex and specific protease inhibitors.

Conclusion

While separated by only a single atom substitution, 4-methylbenzamide and 4-methylbenzamidine hydrochloride exist in different chemical universes. The amide is a stable, neutral building block, valued for its structural role and predictable hydrogen bonding. In contrast, the amidine is a powerful functional group, defined by its high basicity and its ability to form a stable, delocalized cation. Its formulation as a hydrochloride salt is essential for its stability, solubility, and utility. For the drug development professional, understanding these core differences is paramount for rational molecular design, whether one is constructing a stable scaffold with an amide or designing a potent enzyme inhibitor with a strategically placed amidine.

References

  • Pinner Reaction - SynArchive. [Link]

  • Why are amidines so much more basic than amides? - Chemistry Stack Exchange. (2014, June 29). [Link]

  • What is Hydrochloride Utilized for in Tablets? - Livres blancs informatiques. [Link]

  • Pinner reaction - Wikipedia. [Link]

  • What is Hydrochloride Utilized for in Tablets? - MLJDental. (2024, October 4). [Link]

  • The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety - Oreate AI. (2026, January 15). [Link]

  • What is Hydrochloride Made Use Of for in Tablets? - Vidya ITI. [Link]

  • Why are amidines more basic than amines? - Chemistry Stack Exchange. (2018, December 27). [Link]

  • Hydrochloride salt: Significance and symbolism. (2025, February 20). [Link]

  • 4-Methylbenzamide - ChemBK. (2024, April 10). [Link]

  • Chemical Properties of Benzamide, 4-methyl- (CAS 619-55-6) - Cheméo. [Link]

  • How do amines and amides participate in hydrogen bonding? - Blog - ChemGulf. (2025, October 20). [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC. (2021, November 25). [Link]

  • Organic Nitrogen Compounds VI: Introduction to Amides - Spectroscopy Online. (2023, August 16). [Link]

  • 4-methylbenzamide - 619-55-6, C8H9NO, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). [Link]

  • 4-METHYLBENZAMIDINE HYDROCHLORIDE - gsrs. [Link]

  • Amidine - Wikipedia. [Link]

  • Amide–Amide and Amide–Water Hydrogen Bonds: Implications for Protein Folding and Stability - PMC. [Link]

  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis - Semantic Scholar. [Link]

  • Relative Basicity of Amides & Amines (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23). [Link]

  • Basicity of Amines and Amides - Explain and compare - Emily Learning. (2021, November 8). [Link]

  • 4-Methylbenzamide | C8H9NO | CID 69274 - PubChem - NIH. [Link]

  • Benzamide, 4-methyl- - the NIST WebBook. [Link]

  • Amide vs Amine: Functional Groups, Reactions, and Uses - Patsnap Eureka. (2025, March 27). [Link]

  • Amidine synthesis by imidoylation - Organic Chemistry Portal. [Link]

  • Hydrogen-bonding behavior of amidines in helical structure - ResearchGate. (2024, October 22). [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). [Link]

  • Amines, Amides, and Imines: Structure, Properties & Differences - Allen. [Link]

  • CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google P
  • a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h) - ResearchGate. [Link]

  • CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google P
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Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 4-Methylbenzamide from 4-Methylbenzoyl Chloride

Abstract & Scope This technical guide details the protocol for the conversion of 4-methylbenzoyl chloride ( -toluoyl chloride) to 4-methylbenzamide ( -toluamide) via nucleophilic acyl substitution. While conceptually sim...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for the conversion of 4-methylbenzoyl chloride (


-toluoyl chloride) to 4-methylbenzamide (

-toluamide) via nucleophilic acyl substitution. While conceptually simple, the synthesis of primary amides from acid chlorides requires strict control over exothermicity and moisture to prevent hydrolysis by-products (

-toluic acid). This note provides two validated workflows: Method A (Direct Ammonolysis) for rapid, high-throughput synthesis, and Method B (Biphasic Schotten-Baumann) for scale-up and cleaner isolation of soluble derivatives.

Target Audience: Medicinal Chemists, Process Development Scientists.

Reaction Mechanism & Logic

The transformation proceeds via an addition-elimination mechanism.[1] Ammonia (


) acts as the nucleophile, attacking the electrophilic carbonyl carbon.
Critical Mechanistic Insight

The reaction generates


 as a by-product.[2] If not neutralized, 

will protonate the amine nucleophile (

), rendering it non-nucleophilic and stalling the reaction. Therefore, a stoichiometric excess of ammonia (at least 2 equivalents) is required: one to form the amide, and one to trap the

as ammonium chloride (

).

ReactionMechanism Substrate 4-Methylbenzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Ammonia Ammonia (:NH3) (Nucleophile) Ammonia->Intermediate Transition Elimination of Cl- Intermediate->Transition Collapse Product 4-Methylbenzamide Transition->Product Byproduct NH4Cl (Salt) Transition->Byproduct + Excess NH3

Figure 1: Mechanistic flow of the aminolysis reaction. Note the requirement for excess ammonia to neutralize the leaving group (Cl-).

Materials & Safety Assessment

Reagents Table
ReagentMW ( g/mol )Equiv.RoleHazards
4-Methylbenzoyl chloride 154.591.0SubstrateLachrymator , Corrosive, Moisture Sensitive
Ammonium Hydroxide (28-30%) 35.054.0 - 5.0Reagent/BaseCorrosive, Volatile, Irritant
Dichloromethane (DCM) 84.93SolventSolvent (Method B)Carcinogen suspect, Volatile
Ethanol (95%) 46.07SolventRecrystallizationFlammable
Safety Critical Control Points (SCCP)
  • Lachrymator Hazard: 4-Methylbenzoyl chloride releases HCl vapor upon contact with moisture. All weighing and transfer must occur in a functioning fume hood.

  • Exotherm Control: The reaction with ammonia is highly exothermic. Failure to cool the reaction vessel (

    
    ) can lead to solvent boiling or "volcanoing" of the mixture.
    
  • Pressure Buildup: If using a separating funnel for Method B, vent frequently due to ammonia gas liberation.

Experimental Protocols

Method A: Direct Ammonolysis (Precipitation Method)

Best for: Rapid synthesis of 1–10g scale where the product is a solid.

Rationale: This method utilizes the low solubility of the amide in water. By adding the acid chloride to excess aqueous ammonia, the product precipitates immediately, while the by-product (


) remains soluble.
  • Preparation: Charge a 250 mL Erlenmeyer flask with Ammonium Hydroxide (28-30% aq, 10.0 equiv) .

  • Cooling: Place the flask in an ice-water bath and stir magnetically to reach internal temp

    
    .
    
  • Addition: Measure 4-Methylbenzoyl chloride (1.0 equiv) into a dry dropping funnel or syringe.

    • Technical Tip: If the acid chloride is solid (MP ~ -2°C to 0°C), melt it gently with warm water or dissolve in a minimal volume of dry acetone/THF to facilitate transfer.

  • Reaction: Add the acid chloride dropwise to the vigorously stirring ammonia solution.

    • Observation: White fumes (ammonium chloride mist) may form; a white precipitate will form instantly.

  • Completion: After addition, remove the ice bath and stir at room temperature for 30 minutes to ensure complete conversion of any clumps.

  • Workup:

    • Filter the white solid using a Büchner funnel.

    • Wash the cake with cold water (3 x 20 mL) to remove residual

      
       and traces of 
      
      
      
      -toluic acid (as ammonium
      
      
      -toluate).
    • Wash with cold 10%

      
        to ensure removal of any hydrolyzed acid.
      
    • Dry the solid in a vacuum oven at

      
      .
      
Method B: Biphasic Schotten-Baumann

Best for: Large scale (>10g) or if the product requires silica purification.

  • Dissolution: Dissolve 4-Methylbenzoyl chloride (1.0 equiv) in DCM (5 mL/g) .

  • Biphasic Setup: In a round-bottom flask, add Ammonium Hydroxide (5.0 equiv) and dilute with an equal volume of water. Cool to

    
    .
    
  • Addition: Add the DCM solution of acid chloride dropwise to the stirring aqueous ammonia.

  • Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Re-extraction: Extract the aqueous layer once with fresh DCM.

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Purification & Characterization

Recrystallization Protocol

Crude 4-methylbenzamide is typically white but may contain traces of


-toluic acid.
  • Solvent System: Ethanol/Water (1:1) or Toluene.[3]

  • Procedure:

    • Dissolve crude solid in minimal boiling Ethanol.

    • Add hot water dropwise until persistent turbidity appears.

    • Add one drop of Ethanol to clear the solution.

    • Allow to cool slowly to RT, then

      
      .
      
Quality Control Data
ParameterAcceptance CriterionNotes
Appearance White crystalline solidYellowing indicates oxidation or amine impurities.
Melting Point 158 – 162°C Sharp range (<2°C) indicates high purity.
IR Spectroscopy 3350, 3170 cm⁻¹ (N-H str)1660 cm⁻¹ (C=O amide)Absence of broad -OH stretch (2500-3000 cm⁻¹) confirms no acid.
1H NMR (DMSO-d6)

2.36 (s, 3H), 7.25 (d, 2H), 7.80 (d, 2H), 7.9 (br s, 1H), 7.3 (br s, 1H)
Amide protons are broad and exchangeable.

Troubleshooting & Process Control

The following decision tree assists in diagnosing low yields or purity issues.

Troubleshooting Start Issue: Low Yield or Impure Product CheckMP Check Melting Point Start->CheckMP LowMP MP < 155°C CheckMP->LowMP Too Low HighMP MP > 165°C CheckMP->HighMP Too High AcidCheck Test Solubility in 10% NaHCO3 LowMP->AcidCheck Diagnosis2 Contamination: Inorganic Salts (NH4Cl trapped) HighMP->Diagnosis2 Soluble Soluble (Effervescence) AcidCheck->Soluble Insoluble Insoluble AcidCheck->Insoluble Diagnosis1 Contamination: p-Toluic Acid (Hydrolysis occurred) Soluble->Diagnosis1 Insoluble->Diagnosis2 Action1 Action: Wash with basic solution Dry solvents next time Diagnosis1->Action1 Action2 Action: Recrystallize from Ethanol/Water Diagnosis2->Action2

Figure 2: Diagnostic workflow for purity analysis.

Common Failure Mode: Hydrolysis If the acid chloride is old or the reaction is run in warm water without excess ammonia, water competes as a nucleophile, forming


-toluic acid.
  • Detection: The product dissolves in saturated sodium bicarbonate with effervescence.

  • Remediation: Dissolve product in DCM, wash 3x with 1M NaOH, dry and evaporate.

References

  • PubChem. (n.d.). 4-Methylbenzamide Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved October 26, 2023, from [Link]

  • Royal Society of Chemistry. (2014). Synthesis of 4-methylbenzamide (Supplementary Information). RSC Advances. Retrieved October 26, 2023, from [Link]

  • ChemGuide. (n.d.). Reaction between Acyl Chlorides and Ammonia. Retrieved October 26, 2023, from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis Protocols. Retrieved October 26, 2023, from [Link]

Sources

Application

Application Note: Anhydrous Preparation of 4-Methylbenzamide Hydrochloride

This Application Note provides a rigorous technical guide for the preparation of 4-methylbenzamide hydrochloride , a labile salt species formed under strictly anhydrous conditions. Important Scientific Distinction: Resea...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the preparation of 4-methylbenzamide hydrochloride , a labile salt species formed under strictly anhydrous conditions.

Important Scientific Distinction: Researchers often confuse benzamide salts with benzylamine or benzamidine salts.

  • 4-Methylbenzylamine HCl: A stable, classic amine salt (pKa ~9).

  • 4-Methylbenzamidine HCl: A stable amidine salt (pKa ~11).

  • 4-Methylbenzamide HCl: A labile, moisture-sensitive salt (pKa of conjugate acid < -1). Primary amides are very weak bases; protonation occurs on the carbonyl oxygen, not the nitrogen.[1] This salt exists in equilibrium and readily dissociates or hydrolyzes upon exposure to atmospheric moisture.

Abstract

The hydrochloride salt of 4-methylbenzamide is a kinetically labile species utilized primarily as a transient intermediate to activate the amide bond for subsequent nucleophilic attack or to purify the free base via non-aqueous precipitation. Unlike amine salts, this species requires strictly anhydrous conditions for isolation. This protocol details the formation of the O-protonated carboxonium chloride salt using anhydrous HCl in 1,4-dioxane/dichloromethane, emphasizing the critical handling parameters required to prevent dissociation.

Mechanistic Principles & Pre-formulation

Protonation Site Selectivity

Contrary to primary amines, the nitrogen lone pair in 4-methylbenzamide is delocalized into the carbonyl system. Protonation at the nitrogen disrupts this resonance stabilization (approx. 10-15 kcal/mol penalty). Therefore, protonation occurs at the carbonyl oxygen , forming a resonance-stabilized carboxonium ion.

Key Consequence: The O-protonated salt is highly acidic (pKa < -1.5) and hygroscopic. In the presence of water, the equilibrium shifts rapidly back to the free base and hydronium ion, or leads to hydrolysis of the amide bond at elevated temperatures.

Material Properties
Property4-Methylbenzamide (Free Base)4-Methylbenzamide HCl (Salt)
Molecular Weight 135.16 g/mol 171.62 g/mol
Appearance White crystalline solidWhite to off-white hygroscopic powder
Melting Point 158-160 °CDecomposes/Dissociates upon heating
Solubility (Water) Poorly SolubleDissociates immediately (Acidic pH)
Solubility (Ether) Sparingly SolubleInsoluble (Precipitates)
pKa (Conjugate Acid) ~ -1.5 (Estimated)N/A (Salt form)
Reaction Workflow Visualization

The following diagram illustrates the critical decision pathways and the resonance stabilization mechanism.

G Start 4-Methylbenzamide (Free Base) Solvent Dissolution (Anhydrous DCM/EtOAc) Start->Solvent Dissolve Acid Acid Addition (4M HCl in Dioxane) Solvent->Acid Cool to 0°C Intermediate O-Protonated Resonance Hybrid Acid->Intermediate Kinetic Control Product 4-Methylbenzamide HCl (Precipitate) Intermediate->Product Crystallization Moisture Moisture Exposure (>10 ppm H2O) Product->Moisture Improper Storage Hydrolysis Dissociation to Free Base + HCl Moisture->Hydrolysis Rapid Equilibrium

Caption: Workflow for anhydrous salt formation showing the critical instability pathway upon moisture exposure.

Experimental Protocol

Safety Warning: HCl gas and solutions are corrosive. 4-methylbenzamide is an irritant. Perform all operations in a fume hood. Ensure all glassware is oven-dried.

Reagents & Equipment
  • Substrate: 4-Methylbenzamide (Purity >98%).

  • Solvent A (Dissolution): Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Note: DCM is preferred for solubility; EtOAc is preferred for maximizing precipitation yield.

  • Reagent: 4.0 M HCl in 1,4-Dioxane (Commercial anhydrous solution) OR HCl gas cylinder.

  • Wash Solvent: Anhydrous Diethyl Ether or n-Pentane (stored over molecular sieves).

  • Equipment: Schlenk flask, Argon/Nitrogen line, fritted glass funnel (medium porosity), vacuum desiccator.

Step-by-Step Procedure
Step 1: Anhydrous Dissolution
  • Equip a 100 mL Schlenk flask with a magnetic stir bar and purge with dry nitrogen for 5 minutes.

  • Charge the flask with 1.35 g (10.0 mmol) of 4-methylbenzamide.

  • Add 15 mL of anhydrous DCM via syringe. Stir until the solid is completely dissolved.

    • Note: If the solution is cloudy, dry over anhydrous MgSO₄ and filter before proceeding.

Step 2: Acidification & Salt Formation[2]
  • Cool the solution to 0–5 °C using an ice bath.

  • Slowly add 3.0 mL (12.0 mmol, 1.2 eq) of 4.0 M HCl in Dioxane dropwise over 5 minutes.

    • Observation: A white precipitate should begin to form immediately upon addition.

    • Alternative: If using HCl gas, bubble slowly through the solution for 2-3 minutes until saturation is observed (fumes escape).

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete precipitation.

Step 3: Isolation (Critical Step)

Since the salt is hygroscopic, filtration must be rapid and protected from humid air.

  • Set up a vacuum filtration apparatus with a sintered glass funnel. If possible, use a Schlenk frit under inert gas pressure.

  • Filter the cold suspension rapidly.

  • Wash the filter cake immediately with 2 × 10 mL of cold, anhydrous Diethyl Ether to remove excess HCl and dioxane.

Step 4: Drying & Storage
  • Transfer the solid immediately to a vacuum desiccator containing P₂O₅ or KOH pellets.

  • Dry under high vacuum (< 1 mbar) for 2–4 hours at room temperature.

    • Do not heat above 40 °C, as this may drive off HCl gas, regenerating the free base.

  • Yield: Expected yield is 1.50 – 1.65 g (85–95%).

  • Storage: Store in a tightly sealed vial flushed with argon, inside a desiccator.

Process Analytical Technology (PAT) & Characterization

Validating the formation of an amide salt requires distinguishing it from the free base. Standard aqueous HPLC is unsuitable as the salt will dissociate in the mobile phase.

Infrared Spectroscopy (FT-IR)

This is the most reliable rapid method for confirmation.

  • Free Base (4-methylbenzamide): Strong Carbonyl (C=O) stretch at ~1660–1680 cm⁻¹ .

  • HCl Salt: The C=O stretch shifts to a lower frequency (approx. 1630–1650 cm⁻¹) due to the single-bond character induced by O-protonation (C=OH⁺).

  • Broad Band: Appearance of a broad absorption band from 2400–3000 cm⁻¹ corresponding to the -OH⁺ and -NH₂⁺ stretches.

Nuclear Magnetic Resonance (NMR)
  • Solvent: Must use anhydrous DMSO-d6 or CD₃CN .

  • ¹H NMR Shift: The amide protons (-NH₂) in the free base typically appear around 7.0–8.0 ppm. In the salt, these protons will shift downfield (deshielded) significantly, often merging into a broad peak >9.0 ppm due to exchange with the acidic proton.

  • ¹³C NMR: The carbonyl carbon signal will shift upfield (shielded) relative to the free base due to the change in hybridization character.

Chloride Content Titration

Dissolve a known mass of the salt in water (which dissociates it) and titrate the free chloride ions using standard Silver Nitrate (AgNO₃) solution with a chromate indicator (Mohr’s method) to confirm the 1:1 stoichiometry.

  • Target: ~20.6% Chloride by mass.[3]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No precipitate forms Solvent too polar (solubilizing the salt) or too much solvent used.Add anhydrous Diethyl Ether to induce precipitation or concentrate the solution under vacuum.
Solid turns to oil/gum Moisture contamination (Hygroscopicity).Ensure all solvents are anhydrous. Dry glassware in an oven. Perform filtration under nitrogen.
Loss of mass during drying Dissociation of HCl gas under high vacuum/heat.Do not heat. Use a specific HCl trap or dry for shorter durations.
Melting point is broad Partial dissociation back to free base.The salt does not have a sharp melting point like the free base; it decomposes. This is normal behavior.

References

  • Reference: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Explains O-protonation preference in amides).
  • Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • Crystallographic Evidence of Benzamide Salts

    • Reference: Thailambal, V. G., et al. (1986).[4] "Structure of benzamidine hydrochloride monohydrate". Acta Crystallographica Section C.

    • Note: While this refers to benzamidine, it establishes the structural precedents for amidine/amide salt lattices and the role of w
  • pKa Data for Benzamides

    • Source:Bordwell pKa Table (Acidity in DMSO).

    • Context: Provides comparative acidity data confirming the very low basicity of the amide functional group.

Sources

Method

Recrystallization solvents for purification of p-toluamide hydrochloride

Application Note: Precision Purification of p-Toluamide and Management of Hydrochloric Acid Species Executive Summary This guide addresses the purification of p-toluamide (4-methylbenzamide), specifically focusing on the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Purification of p-Toluamide and Management of Hydrochloric Acid Species

Executive Summary

This guide addresses the purification of p-toluamide (4-methylbenzamide), specifically focusing on the selection of recrystallization solvents.[1][2]

Critical Scientific Distinction: It is vital to note that while primary amines (like p-toluidine) form stable hydrochloride salts, amides (including p-toluamide) are very weak bases (


).[1][3] They do not form stable, isolable hydrochloride salts under standard atmospheric conditions.[1][3] "p-Toluamide hydrochloride" is highly hygroscopic and will spontaneously dissociate into neutral p-toluamide and HCl gas upon exposure to moisture or protic solvents.[1][3]

Therefore, this protocol focuses on:

  • Recrystallization of Neutral p-Toluamide: The standard, stable form used in drug development.[1][3]

  • Acid Removal: Strategies for purifying p-toluamide from acidic reaction matrices (e.g., post-Schotten-Baumann reaction) where HCl is a contaminant.[1][3]

  • Precursor Contingency: A brief protocol for p-toluidine hydrochloride , a common precursor often confused with the amide.

Part 1: Solvency Physics & Thermodynamic Logic

The purification of p-toluamide relies on exploiting the steep solubility curve of the amide functionality. The amide group (-CONH₂) provides hydrogen bond donation and acceptance, making it soluble in hot protic solvents, while the toluene ring (Ar-CH₃) limits solubility in cold water.

Table 1: Solubility Profile of p-Toluamide (Neutral)
Solvent SystemSolubility (Cold, 20°C)Solubility (Hot, Reflux)Application Suitability
Water Sparingly Soluble (<1 g/L)Soluble Ideal. High recovery yield; "Green" solvent.[1][3]
Ethanol (95%) SolubleVery SolublePoor recovery (too soluble).[1][3] Use as co-solvent only.[1][3]
Ethanol/Water (1:4) LowHighExcellent. Recommended for high-purity polishing.[1][3]
Ethyl Acetate ModerateHighGood for extraction, less ideal for crystallization.[1][3]
Benzene/Toluene LowModerateToxic.[1][3] Avoid unless removing non-polar impurities.[1][3]

Part 2: Decision Framework (Logic Flow)

Before beginning, you must characterize your crude material to determine the correct workflow.

PurificationLogic Start Start: Crude Material Analysis Check1 Is the solid fuming/acidic (pH < 2)? Start->Check1 PathA Path A: Acid Contaminated Amide Check1->PathA Yes (HCl trapped) PathB Path B: Neutral Amide Check1->PathB No (Neutral) PathC Path C: Precursor (p-Toluidine HCl) Check1->PathC Material is Amine Salt StepA1 Neutralization Wash (Sat. NaHCO3) PathA->StepA1 StepRecrys Recrystallization (Water or EtOH:H2O) PathB->StepRecrys StepA2 Drying & Solvent Swap StepA1->StepA2 StepA2->StepRecrys Final Pure p-Toluamide Crystals StepRecrys->Final

Figure 1: Decision tree for selecting the purification pathway based on crude material acidity.

Part 3: Detailed Experimental Protocols

Protocol A: Aqueous Recrystallization (The "Gold Standard")

Best for: Routine purification of p-toluamide synthesized via acid chloride or ester amination.[1]

Reagents:

  • Crude p-Toluamide[1][3]

  • Deionized Water (DI Water)[1]

  • Activated Charcoal (optional, for decolorization)[1]

Step-by-Step Methodology:

  • Saturation: Place 5.0 g of crude p-toluamide in a 250 mL Erlenmeyer flask. Add 100 mL of DI water.

  • Dissolution: Heat the mixture to boiling (approx. 100°C) on a stir plate.

    • Observation: If oil droplets form (oiling out) before dissolution, add a small amount of Ethanol (5-10 mL) to increase solubility, or add more water.[1]

  • Decolorization (Optional): If the solution is colored, remove from heat, wait 30 seconds (to avoid bumping), and add 0.1 g activated charcoal. Boil for 2 minutes.

  • Hot Filtration: While boiling hot, filter through a pre-warmed Büchner funnel or fluted filter paper to remove insoluble mechanical impurities or charcoal.[1][3]

    • Critical: Pre-warming the funnel prevents premature crystallization clogging the filter.

  • Crystallization: Allow the filtrate to cool slowly to room temperature on a cork ring (insulation).

    • Mechanistic Insight: Slow cooling promotes the formation of large, pure needles, excluding impurities from the lattice. Rapid cooling traps mother liquor.[1][3]

  • Yield Maximization: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes.

  • Collection: Filter the white needles using vacuum filtration. Wash with 2 x 10 mL of ice-cold water.[1][3]

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

Expected Yield: 85-90% Melting Point Target: 160–162°C[1][3]

Protocol B: Purification from Acidic Mixtures (The "HCl" Scenario)

Best for: Crude material described as "p-toluamide hydrochloride" or material isolated directly from acidic hydrolysis.[1]

Rationale: Since the amide-HCl complex is unstable, attempting to recrystallize it directly will lead to inconsistent results and corrosion of equipment.[1] You must neutralize it first.[1][3]

  • Slurry Wash: Suspend the crude acidic solid in saturated Sodium Bicarbonate (

    
    ) solution (10 mL per gram of solid). Stir vigorously for 15 minutes.
    
    • Reaction:

      
      
      
  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x volumes). The neutral p-toluamide will migrate to the organic layer.[3]

  • Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (

    
    ).[1][3] Filter.
    
  • Solvent Swap: Rotovap the Ethyl Acetate to dryness to obtain the neutral solid.[3]

  • Final Polish: Proceed to Protocol A (Aqueous Recrystallization) for final purification.[1][3]

Protocol C: Contingency for p-Toluidine Hydrochloride

If the target molecule is actually the amine salt (4-methylaniline HCl), use this protocol.

Solvent System: Ethanol / Diethyl Ether.[1][3][4]

  • Dissolution: Dissolve the salt in the minimum amount of boiling absolute Ethanol.[3]

  • Precipitation: Remove from heat. Dropwise, add Diethyl Ether until the solution becomes slightly turbid.

  • Crystallization: Cool to -20°C (freezer).

  • Collection: Filter rapidly (hygroscopic) and dry under high vacuum.

References

  • Solubility & Physical Properties

    • CRC Handbook of Chemistry and Physics.[1][3][4] Physical Constants of Organic Compounds. 4-Methylbenzamide.[1][3] [1]

  • Amide Basicity & Salt Instability

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1][3] Wiley-Interscience.[1][3] (Explaining amide resonance and low pKa). [1]

  • Crystallization Methodology

    • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. "Recrystallization Techniques."

  • Synthesis & Purification Context

    • Organic Syntheses, Coll.[1][3][5] Vol. 1, p. 111 (1941).[1][3] Preparation of p-Toluamide. [1]

Sources

Application

Dissolving 4-methylbenzamide hydrochloride in DMSO for biological assays

An Application Guide for the Preparation and Use of 4-Methylbenzamide Hydrochloride in Dimethyl Sulfoxide (DMSO) for Biological Assays Authored by: Gemini, Senior Application Scientist Abstract This comprehensive applica...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Preparation and Use of 4-Methylbenzamide Hydrochloride in Dimethyl Sulfoxide (DMSO) for Biological Assays

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note serves as a detailed guide for researchers, scientists, and drug development professionals on the proper dissolution and handling of 4-methylbenzamide hydrochloride in dimethyl sulfoxide (DMSO) for use in biological assays. Benzamide derivatives are a significant class of compounds with a wide range of pharmacological activities, and accurate, reproducible in vitro and in vivo studies depend on correct compound preparation.[1][2] This document provides not only step-by-step protocols but also the underlying scientific rationale for each procedural choice, ensuring methodological integrity. It covers critical aspects from physicochemical properties and stock solution preparation to best practices for serial dilutions and managing solvent-induced effects in biological systems.

Introduction: The Critical Role of Solubilization

4-Methylbenzamide and its derivatives are subjects of interest in pharmacological research, including as potential protein kinase inhibitors.[2] Like many small organic molecules developed for biological screening, 4-methylbenzamide hydrochloride often exhibits limited aqueous solubility. DMSO is a powerful, polar aprotic solvent widely employed in drug discovery to dissolve a broad spectrum of compounds, making it an indispensable tool.[3][4]

However, improper handling of DMSO stock solutions can lead to significant experimental artifacts, including:

  • Compound Precipitation: Diluting a concentrated DMSO stock directly into an aqueous assay buffer can cause the compound to crash out of solution, leading to erroneously low estimates of bioactivity (false negatives) or inconsistent results.[5]

  • Solvent-Induced Toxicity: High concentrations of DMSO are cytotoxic to most cell lines.[6][7][8] Understanding and controlling the final DMSO concentration in an assay is paramount to distinguishing compound-specific effects from solvent-induced artifacts.

  • Inaccurate Concentration: Failure to achieve complete dissolution in the initial stock solution results in an overestimation of the compound's concentration, skewing all subsequent dilutions and dose-response curves.[5]

This guide provides a robust framework to mitigate these risks, ensuring the generation of high-quality, reproducible data in biological assays.

Physicochemical & Handling Properties

A thorough understanding of the compound's properties is the foundation of a successful experimental workflow.

PropertyValue / InformationSource(s)
Compound Name 4-Methylbenzamide Hydrochloride-
Molecular Formula C₈H₉NO·HCl[9]
Molecular Weight 171.63 g/mol (Calculated)[9]
Appearance White to off-white solid (Typical)[10]
Primary Solvent Dimethyl Sulfoxide (DMSO)[11]
Storage (Powder) -20°C, desiccated[12]
Storage (DMSO Stock) -20°C (1 month) or -80°C (≤6 months), in aliquots[12][13]

Note on Hydrochloride Salt: The hydrochloride moiety is added to the parent molecule, 4-methylbenzamide, to increase its polarity and potentially improve its solubility in aqueous media compared to the free base. However, for creating high-concentration stock solutions (e.g., >10 mM), an organic solvent like DMSO is typically still required.[5]

Core Experimental Protocols

These protocols provide a validated workflow for preparing 4-methylbenzamide hydrochloride for biological experiments. The process is designed to maximize solubility and minimize the risk of precipitation upon dilution.

G cluster_prep Stock Preparation cluster_dilution Assay Preparation P1 Step 1: Calculate Mass (Target Conc. & Volume) P2 Step 2: Weigh Compound (Calibrated Balance) P1->P2 P3 Step 3: Add Anhydrous DMSO P2->P3 P4 Step 4: Facilitate Dissolution (Vortex, Sonicate, Gentle Warmth) P3->P4 P5 Step 5: Visual Confirmation (Clear Solution) P4->P5 P6 Step 6: Aliquot & Store (-80°C, Single-Use Vials) P5->P6 D1 Step 7: Prepare Serial Dilutions (in 100% DMSO) P6->D1 Use one aliquot to start dilutions D2 Step 8: Prepare Final Working Solution (Dilute DMSO stock into Assay Medium) D1->D2 D3 Step 9: Add to Assay (Ensure Final DMSO % is low) D2->D3 G start Compound + DMSO vortex Vortex Mixture start->vortex check1 Is Solution Clear? vortex->check1 assist Apply Gentle Heat (37°C) or Sonicate check1->assist No store Store Aliquots at -80°C check1->store Yes check2 Is Solution Clear? assist->check2 check2->store Yes fail Re-evaluate. Concentration may be too high for DMSO. check2->fail No

Caption: Decision workflow for achieving complete dissolution.

Protocol 2: Preparation of Working Solutions for Biological Assays

This protocol emphasizes a critical two-step dilution process to prevent compound precipitation.

Rationale: The most common error in assay preparation is diluting the highly concentrated DMSO stock directly into a large volume of aqueous buffer. This causes a rapid, localized solvent change that can force the compound out of solution. The best practice is to perform serial dilutions in 100% DMSO first, and only then perform the final dilution into the assay medium. [5] Procedure:

  • Perform Serial Dilutions in 100% DMSO:

    • Thaw a single aliquot of your 10 mM stock solution.

    • Label a series of sterile tubes for your desired concentrations (e.g., 1 mM, 100 µM, 10 µM).

    • To make 1 mM from 10 mM, mix 10 µL of the 10 mM stock with 90 µL of 100% DMSO. Vortex to mix.

    • Use this new 1 mM stock to make the next dilution, and so on. This ensures the compound remains in a solvent-rich environment.

  • Prepare Final Working Solution (Aqueous Dilution):

    • Your final working solution should be prepared at a concentration that is 100x to 1000x the final desired assay concentration. This minimizes the volume of DMSO added to your cells or assay.

    • Example: To achieve a final assay concentration of 10 µM with a final DMSO concentration of 0.1%, you would prepare a 10 mM working solution in your assay medium. However, this is often not feasible. A more practical approach:

    • Target: Final concentration of 10 µM in the well.

    • Final Assay Volume: 100 µL.

    • DMSO Limit: 0.5% final concentration. This means you can add a maximum of 0.5 µL of your DMSO stock.

    • Calculation: To get 10 µM in 100 µL, you need to add a stock that is 200x more concentrated (100 µL / 0.5 µL = 200). Therefore, you need a 2 mM DMSO stock (10 µM x 200 = 2000 µM = 2 mM).

    • Action: Take your serially diluted 2 mM stock (in 100% DMSO) and add 0.5 µL of it to your 99.5 µL of assay medium in the well. Mix immediately and thoroughly by gentle pipetting. [14]

Managing DMSO in Biological Systems

Rationale: DMSO is not biologically inert. It can affect cell membrane permeability, induce cell cycle arrest, and at higher concentrations, cause cell death. [8][15]Therefore, its final concentration must be carefully controlled and accounted for with a vehicle control.

Vehicle Controls: A Non-Negotiable Requirement

Every experiment must include a "vehicle control" group. This group is treated with the same final concentration of DMSO as the experimental groups, but without the compound. This allows the researcher to definitively attribute any observed biological effect to the compound itself, rather than the solvent.

Recommended Final DMSO Concentrations

The tolerance for DMSO varies significantly between cell types and assay duration. Primary cells are often more sensitive than immortalized cell lines. [3]

Assay Type Recommended Max Final DMSO % (v/v) Rationale & Source(s)
Immortalized Cell Lines (≥24h) ≤ 0.5% Widely considered a safe upper limit for long-term incubations to avoid cytotoxicity. [3][15]
Primary Cell Cultures ≤ 0.1% Primary cells are more sensitive to solvent-induced stress. [3]
Short-Term Assays (<4h) ≤ 1.0% Some cell lines can tolerate higher concentrations for short exposure times. [6]
Biochemical/Enzyme Assays ≤ 2.0% Higher concentrations may be tolerated as cell viability is not a factor, but protein denaturation is a risk. [14]

| In Vivo (Rodent) | ≤ 2.0% | Higher concentrations can cause localized tissue damage and systemic toxicity. [6][12]|

Troubleshooting & Best Practices

  • Problem: Compound Precipitates During Final Aqueous Dilution.

    • Solution 1: Decrease the final concentration. The compound may not be soluble in aqueous media at the target concentration, even with a small amount of DMSO.

    • Solution 2: Perform an intermediate dilution step. Dilute the DMSO stock into a 1:1 DMSO:water mixture before the final dilution into the assay buffer. This can sometimes help transition the compound into the aqueous phase more gently. [5] * Solution 3: Re-evaluate the stock concentration. Making a lower concentration stock (e.g., 1 mM instead of 10 mM) may be necessary if solubility is very poor.

  • Best Practice: Use Fresh DMSO. DMSO is hygroscopic and will absorb moisture from the air, which can negatively impact the solubility of hydrophobic compounds. Use an unopened or freshly opened bottle of anhydrous, high-purity DMSO.

  • Best Practice: Filter Sterilization. If required for a sterile assay, filter the final working solution through a 0.22 µm syringe filter. Do not attempt to filter the 100% DMSO stock, as it can be too viscous and may dissolve certain filter membranes.

References

  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. [Link]

  • Akadeum. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Akadeum Life Sciences. [Link]

  • Keyence. (N.D.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE, 9(9), e107447. [Link]

  • ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells? ResearchGate. [Link]

  • Babenko, V.V., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7205. [Link]

  • GE Healthcare. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare Life Sciences. [Link]

  • Global Substance Registration System. (N.D.). 4-METHYLBENZAMIDINE HYDROCHLORIDE. GSRS. [Link]

  • National Center for Biotechnology Information. (N.D.). 4-Methylbenzamide. PubChem. [Link]

  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. LifeTein. [Link]

  • Chemsrc. (2025). 4-Methylbenzamide. Chemsrc. [Link]

  • Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiments? Stack Exchange. [Link]

  • Kerns, E.H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 442-8. [Link]

  • Foley, D.P., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 7(5), 497-502. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Google Patents. (N.D.). CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing.
  • Gaylord Chemical. (N.D.). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. WHO. [Link]

  • ResearchGate. (2017). How to solubilize highly polar compound having solubility only in DMSO? ResearchGate. [Link]

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Hydrolysis of 4-Methylbenzamide Hydrochloride

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: The Amide Bond in Context The amide bond is one of the most stable covalent linkages in organic chemistry and biochemistry, forming...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Amide Bond in Context

The amide bond is one of the most stable covalent linkages in organic chemistry and biochemistry, forming the backbone of peptides and proteins. Its inherent stability, a result of resonance delocalization of the nitrogen lone pair with the carbonyl group, presents a significant kinetic barrier to cleavage. However, understanding and controlling the conditions for amide bond hydrolysis is critical in numerous scientific domains, from peptide synthesis and proteomics to drug metabolism and the synthesis of carboxylic acid derivatives.

This guide provides a detailed exploration of the conditions required for the hydrolysis of 4-methylbenzamide hydrochloride, a model aromatic amide. We will delve into the mechanistic underpinnings of acid-catalyzed, base-catalyzed, and prospective enzymatic methods, offering detailed, field-proven protocols and explaining the causality behind experimental choices. This document is designed to serve as a practical and authoritative resource for scientists requiring precise control over this fundamental transformation.

Part 1: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a common and effective method for cleaving amide bonds. The reaction is typically carried out by heating the amide in an aqueous solution of a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][2][3] For 4-methylbenzamide hydrochloride, the starting material is already a salt, which can influence its solubility in the acidic medium.

Mechanism of Action: The A-2 Pathway

The hydrolysis proceeds via a bimolecular mechanism known as the A-2 (Acid-catalyzed, bimolecular) pathway.[4][5] This mechanism involves a series of equilibrium steps, with the rate-determining step being the nucleophilic attack of water on the protonated amide.[6]

  • Protonation: The reaction begins with the rapid and reversible protonation of the carbonyl oxygen atom of the amide.[2][7] This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Protonation occurs on the oxygen rather than the nitrogen because the resulting cation is resonance-stabilized.

  • Nucleophilic Attack: A water molecule, acting as the nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[5][7]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom, converting the amino group into a better leaving group (ammonia or a protonated amine).

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated amine group (in this case, the ammonium ion, NH₄⁺).

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final 4-methylbenzoic acid product and a hydronium ion, regenerating the acid catalyst.

Under acidic conditions, the final amine product is protonated to form an ammonium salt, which is not nucleophilic. This effectively prevents the reverse reaction from occurring, driving the equilibrium towards the products.[7]

Diagram: Acid-Catalyzed Hydrolysis Mechanism (A-2 Pathway)

Acid_Hydrolysis_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Proton Transfer & Elimination cluster_3 Step 5: Deprotonation A 4-Methylbenzamide B Protonated Amide (Resonance Stabilized) A->B  + H₃O⁺ A->B H2O_1 H₂O B->H2O_1  - H₂O C Tetrahedral Intermediate B->C  + H₂O B->C H3O H₃O⁺ D Protonated Tetrahedral Intermediate C->D Proton Transfer C->D H2O_2 H₂O E 4-Methylbenzoic Acid (Protonated) D->E  - NH₄⁺ D->E F 4-Methylbenzoic Acid E->F  + H₂O E->F NH4 NH₄⁺ H3O_2 H₃O⁺ F->H3O_2  - H₃O⁺ H2O_3 H₂O

Caption: The A-2 mechanism for acid-catalyzed amide hydrolysis.

Protocol: Acid-Catalyzed Hydrolysis of 4-Methylbenzamide HCl

Materials:

  • 4-methylbenzamide hydrochloride

  • 6 M Hydrochloric Acid (HCl) or 3 M Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate or Dichloromethane (DCM) for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-methylbenzamide hydrochloride (e.g., 2.0 g) and 30 mL of 6 M HCl.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-110°C) using a heating mantle. Allow the reaction to proceed for 2-4 hours.[2]

    • Causality Note: Heating is necessary to overcome the high activation energy of amide bond cleavage. Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of solvent.

  • Monitoring: Periodically check the reaction progress by taking a small aliquot, neutralizing it, and analyzing it via Thin-Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion.

  • Cooling and Precipitation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature, then further cool in an ice bath. The product, 4-methylbenzoic acid, is less soluble in cold aqueous acid and may begin to precipitate.

  • Isolation: Filter the precipitated crude product using a Büchner funnel.

  • Purification (Workup):

    • Dissolve the crude solid in a minimal amount of ethyl acetate or DCM.

    • Transfer the solution to a separatory funnel and wash with deionized water (2 x 20 mL) to remove excess mineral acid.

    • Carefully wash with a saturated NaHCO₃ solution to remove any remaining acid (use caution, CO₂ evolution will occur). The product will remain in the organic layer. Alternative: To isolate by precipitation, after the reaction, carefully neutralize the cold solution with a base to precipitate the carboxylic acid at its isoelectric point, then filter.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 4-methylbenzoic acid.

  • Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, or IR spectroscopy.

ParameterConditionRationale
Acid 6 M HCl or 3 M H₂SO₄Strong acid required to effectively protonate the amide carbonyl.
Temperature Reflux (~100-110 °C)Provides thermal energy to overcome the activation energy barrier.[2]
Time 2-4 hoursTypical duration for complete hydrolysis under these conditions.
Product 4-methylbenzoic acidThe carboxylic acid corresponding to the starting amide.
Byproduct Ammonium chloride (NH₄Cl)The amine portion is protonated in the acidic medium.[3]

Part 2: Base-Catalyzed (Saponification) Hydrolysis

Hydrolysis can also be achieved using a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a process analogous to the saponification of esters.[1] This method typically requires more forcing conditions (higher temperatures or longer reaction times) compared to acid hydrolysis because the hydroxide ion is a stronger nucleophile but the amide carbonyl is not activated by protonation.

Mechanism of Action: The B_Ac2 Pathway

The base-catalyzed mechanism is a nucleophilic acyl substitution, designated B_Ac2 (Base-catalyzed, Acyl-cleavage, bimolecular).

  • Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the amide. This is the rate-determining step and results in the formation of a tetrahedral oxyanion intermediate.

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses. The C-N bond is cleaved, expelling the amide anion (⁻NH₂), which is a very poor leaving group. This step is facilitated by the high temperature.

  • Acid-Base Reaction: The expelled amide anion is a very strong base and immediately deprotonates the newly formed carboxylic acid. This is a rapid and irreversible acid-base reaction that forms a carboxylate salt and ammonia (NH₃). This final step drives the overall reaction to completion.

  • Acidification: To obtain the neutral carboxylic acid, a separate acidification step is required after the reaction is complete.

Diagram: Base-Catalyzed Hydrolysis Mechanism (B_Ac2 Pathway)

Base_Hydrolysis_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation (Irreversible) cluster_4 Step 4: Acidic Workup A 4-Methylbenzamide B Tetrahedral Intermediate (Oxyanion) A->B  + OH⁻ A->B C 4-Methylbenzoic Acid B->C  - ⁻NH₂ B->C OH OH⁻ D 4-Methylbenzoate C->D Fast C->D NH2_minus ⁻NH₂ NH3 NH₃ E 4-Methylbenzoic Acid (Final Product) D->E  + H₃O⁺ D->E H3O H₃O⁺

Caption: The B_Ac2 mechanism for base-catalyzed amide hydrolysis.

Protocol: Base-Catalyzed Hydrolysis of 4-Methylbenzamide

Materials:

  • 4-methylbenzamide hydrochloride (must be neutralized or accounted for in base stoichiometry)

  • 10% (w/v) Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Concentrated Hydrochloric Acid (HCl) for workup

  • Deionized Water

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Beakers, Erlenmeyer flasks, Büchner funnel

  • Litmus paper or pH meter

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-methylbenzamide (2.0 g, obtained by neutralizing the hydrochloride salt or using the free base) in 40 mL of 10% aqueous NaOH solution.[8]

    • Causality Note: A reasonably high concentration of a strong base is needed to ensure a sufficient rate of nucleophilic attack on the unactivated amide carbonyl.

  • Reflux: Add a stir bar, attach a reflux condenser, and heat the mixture to a gentle boil for at least 1-2 hours.[8] Ammonia gas will be evolved, which can be detected by its characteristic smell or by holding moist red litmus paper near the condenser outlet (it will turn blue).[9] The reaction is complete when ammonia evolution ceases.

  • Cooling: After the reaction period, remove the heat source and allow the solution to cool to room temperature, followed by cooling in an ice bath. The solution now contains the sodium salt of 4-methylbenzoic acid (sodium 4-methylbenzoate).

  • Acidification and Precipitation: While stirring the cold solution, slowly and carefully add concentrated HCl dropwise until the solution is acidic (pH ~2-3, check with litmus or pH paper). A white precipitate of 4-methylbenzoic acid will form.[8]

    • Causality Note: Protonation of the carboxylate salt renders it neutral and significantly less soluble in water, causing it to precipitate out of the aqueous solution.

  • Isolation and Purification:

    • Collect the solid product by suction filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold deionized water to remove any inorganic salt impurities.

    • Recrystallize the crude product from hot water or an ethanol-water mixture to obtain pure 4-methylbenzoic acid.

  • Drying and Characterization: Dry the purified crystals thoroughly. Characterize the product by melting point, NMR, or IR spectroscopy to confirm its identity and purity.

ParameterConditionRationale
Base 10% NaOH or KOHStrong base acts as the nucleophile to attack the carbonyl carbon.
Temperature Reflux (~100 °C)Required to overcome the high stability of the amide bond and facilitate the expulsion of the poor leaving group.[9]
Time 1-2 hoursGenerally sufficient time for the reaction to proceed to completion.
Product Sodium 4-methylbenzoate (in situ)The deprotonated carboxylic acid is stable in the basic medium.
Byproduct Ammonia (NH₃)The amine portion is released as a volatile gas.[3]

Part 3: A Prospective Approach: Enzymatic Hydrolysis

For applications requiring mild conditions and high specificity, enzymatic hydrolysis presents a powerful alternative. Enzymes such as amidases (or acylases) can catalyze the cleavage of amide bonds at or near neutral pH and ambient temperature, avoiding the harsh conditions that might degrade sensitive substrates.[10] While a specific enzyme for 4-methylbenzamide is not pre-defined, a screening approach can identify suitable biocatalysts.

General Principles

Enzymatic hydrolysis occurs in the highly specific active site of an enzyme. The mechanism often involves a catalytic triad (e.g., Ser-His-Asp) that provides a potent nucleophile (the serine hydroxyl) and stabilizes the tetrahedral intermediate, dramatically lowering the activation energy of the reaction.

Advantages:

  • Mild Conditions: Reactions are typically run in aqueous buffers at pH 6-8 and temperatures of 25-40°C.

  • High Selectivity: Enzymes can be highly selective for specific amide bonds, which is advantageous in complex molecules.

  • Environmentally Benign: Avoids the use of strong acids, bases, and organic solvents.

Diagram: General Workflow for Enzyme Screening

Enzyme_Screening_Workflow A Prepare Substrate Stock (4-Methylbenzamide in Buffer/Co-solvent) B Aliquot Substrate into Microplate Wells A->B C Add Enzyme Library (One enzyme per well) B->C D Incubate at Controlled Temperature and Time (e.g., 37°C, 24h) C->D E Quench Reaction (e.g., add acid or organic solvent) D->E F Analyze for Product Formation (e.g., HPLC, LC-MS) E->F G Identify 'Hit' Enzymes (Wells with high product yield) F->G H Optimize Reaction Conditions (pH, Temp, Enzyme Load) for Hits G->H

Caption: A typical workflow for screening an enzyme library for amidase activity.

Protocol: General Screening for Enzymatic Hydrolysis

Materials:

  • 4-methylbenzamide

  • Buffer solutions (e.g., 50 mM Phosphate buffer pH 7.5)

  • A library of commercially available hydrolase enzymes (e.g., acylases, amidases, proteases)[10]

  • Microtiter plates (96-well)

  • Incubator/shaker

  • HPLC or LC-MS system for analysis

Procedure:

  • Substrate Preparation: Prepare a stock solution of 4-methylbenzamide (e.g., 10 mM) in the chosen buffer. A small amount of a co-solvent like DMSO may be needed for solubility.

  • Reaction Setup: In the wells of a microtiter plate, add the substrate solution. To each well, add a different enzyme from the library. Include a negative control well with no enzyme.

  • Incubation: Seal the plate and place it in an incubator shaker at a controlled temperature (e.g., 37°C) for a set period (e.g., 24 hours).

  • Analysis: After incubation, quench the reactions and analyze the contents of each well by HPLC or LC-MS to quantify the amount of 4-methylbenzoic acid formed.

  • Hit Identification: Wells showing significant product formation compared to the negative control contain "hit" enzymes that are active against the substrate. These can then be selected for further optimization.

References

  • ResearchGate. Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions. Available at: [Link]

  • Cox, R. A., & Yates, K. (1981). The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. Canadian Journal of Chemistry, 59(19), 2853-2863. Available at: [Link]

  • Organic Synthesis. Hydrolysis of Amide. Available at: [Link]

  • YouTube. mechanism of amide hydrolysis. (2019). Available at: [Link]

  • Hall, M., Faber, K., & Tasnádi, G. Hydrolysis of Amides. Thieme Chemistry. Available at: [Link]

  • Gorb, L., et al. (2018). On the hydrolysis mechanisms of amides and peptides. WIREs Computational Molecular Science. Available at: [Link]

  • ResearchGate. Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? (2012). Available at: [Link]

  • NIST. Benzamide, 4-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • Bunton, C. A., Nayak, B., & O'Connor, C. (1966). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 31(5), 1545-1549. Available at: [Link]

  • Pearson. How could you convert N-methylbenzamide to the following compounds? b. benzoic acid. Available at: [Link]

  • ResearchGate. Hydrolysis of Samples for Amino Acid Analysis. Available at: [Link]

  • Geocities. Hydrolysis of Benzamide. Available at: [Link]

  • Smith, C. R., & Yates, K. (1971). Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide. Journal of the Chemical Society, Perkin Transactions 2, (5), 717-724. Available at: [Link]

  • Zenodo. Acid Hydrolysis of Benzamides. (1975). Available at: [Link]

  • Dadgar, M., & Mamer, O. A. (1984). Rapid procedure for the hydrolysis of amides to acids. The Journal of Organic Chemistry, 49(23), 4591-4592. Available at: [Link]

  • Asaad, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Challis, B. C., & Challis, J. A. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society, 24(4), 563-576. Available at: [Link]

  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. Available at: [Link]

  • Calafat, A. M., et al. (2019). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Journal of Chromatography B, 1114-1115, 126-132. Available at: [Link]

  • ResearchGate. Enzymatic hydrolytic reactions. Available at: [Link]

  • SciELO. Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Available at: [Link]

  • Délye, C., et al. (2016). Discovery of carbamate degrading enzymes by functional metagenomics. PLoS ONE, 11(1), e0145901. Available at: [Link]

  • Chemistry LibreTexts. Chemical Properties of Amides- Hydrolysis. (2024). Available at: [Link]

  • Chemistry LibreTexts. The Hydrolysis of Amides. (2023). Available at: [Link]

  • PubChem. Benzamide, 4-hydroxy-N-methyl-. Available at: [Link]

  • Khan Academy. Acid and base-catalyzed hydrolysis of amides. (2014). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Guide: Improving Aqueous Solubility of p-Toluamide for Kinase Inhibition Assays

Technical Support Center: Kinase Assay Development Frequently Asked Questions (FAQs): Understanding the Core Problem Q1: What is p-toluamide, and what is its role in kinase inhibition assays? p-Toluamide (4-methylbenzami...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Kinase Assay Development

Frequently Asked Questions (FAQs): Understanding the Core Problem

Q1: What is p-toluamide, and what is its role in kinase inhibition assays?

p-Toluamide (4-methylbenzamide) is a small organic molecule with the chemical formula C₈H₉NO.[1][2] Its structure is often a fragment or starting point in the design of more complex kinase inhibitors. Researchers use it in kinase inhibition assays to study structure-activity relationships (SAR) and to validate the chemical space around a potential inhibitor binding pocket. Kinase assays are essential tools in drug discovery for identifying compounds that can modulate the activity of protein kinases, a critical class of enzymes in cellular signaling.[3][4]

Q2: Why is p-toluamide poorly soluble in aqueous solutions?

The limited aqueous solubility of p-toluamide is a direct result of its chemical structure. It contains a nonpolar benzene ring and a methyl group (-CH₃), which are hydrophobic (water-repelling). While the amide group (-CONH₂) can form hydrogen bonds with water, the overall hydrophobic character of the molecule dominates, leading to its classification as "sparingly soluble" in water.[5]

Q3: What are the consequences of poor compound solubility in a kinase assay?

Ignoring poor solubility can lead to several critical experimental artifacts that invalidate results:

  • Compound Precipitation: The compound may fall out of solution in the aqueous assay buffer, forming a suspension or visible precipitate. This means the actual concentration of the dissolved, active compound is unknown and far lower than intended.[6]

  • Inaccurate Potency Measurement (IC₅₀): If the compound is not fully dissolved, the measured inhibitory activity will be artificially low, leading to a falsely high IC₅₀ value.

  • Assay Interference: Undissolved particles can interfere with assay detection methods, particularly those based on light absorbance or fluorescence, leading to false positive or false negative signals.[7]

  • Irreproducible Data: The extent of precipitation can vary between wells and experiments, causing high variability and poor reproducibility.

Troubleshooting Guide: Step-by-Step Solubilization Protocols

This section provides a logical workflow for addressing solubility issues, starting with the most common industry-standard approach.

Q4: My p-toluamide powder won't dissolve in my kinase assay buffer. What is the first and most critical step?

The standard and most effective initial approach is to use a strong, water-miscible organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the industry-standard "super solvent" for this purpose due to its ability to dissolve a wide range of organic compounds.[8][9]

Protocol 1: Preparation of a 10 mM p-Toluamide Stock in 100% DMSO

  • Weigh the Compound: Accurately weigh out 1.352 mg of p-toluamide (Molar Mass: 135.17 g/mol ) using an analytical balance.[1][10]

  • Add Solvent: Transfer the powder to a sterile microcentrifuge tube or glass vial. Add 100 µL of high-purity, anhydrous DMSO.

  • Promote Dissolution: Vortex the tube gently for 1-2 minutes.[8] If the compound is slow to dissolve, you may use one of the following methods:

    • Sonication: Place the tube in a water bath sonicator for 5-10 minutes.[8]

    • Gentle Warming: Briefly warm the tube in a 37°C water bath. Caution: Do not overheat, as this can degrade some compounds.[8]

  • Visual Confirmation: Ensure the solution is clear and free of any visible particulates. This is now your 10 mM primary stock solution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.[8]

G

Q5: I made a DMSO stock, but the compound precipitates when I add it to my aqueous assay buffer. What should I do now?

This common issue, known as "crashing out," occurs when the compound's kinetic solubility is exceeded upon transfer from a favorable organic environment (DMSO) to an unfavorable aqueous one.[6] The key is to ensure the final concentration of the organic co-solvent is high enough to maintain solubility but low enough to not interfere with kinase activity.

Step 1: Determine the DMSO Tolerance of Your Kinase Assay

Before testing your compound, you must determine the highest concentration of DMSO that does not significantly affect your enzyme's activity.

Protocol 2: Kinase DMSO Tolerance Assay

  • Prepare DMSO Dilutions: In your standard kinase assay buffer, prepare several concentrations of DMSO (e.g., 10%, 5%, 2%, 1%, 0.5%, 0.1%, and a 0% buffer-only control).

  • Run the Assay: Set up your standard kinase reaction, substituting the compound with the different DMSO dilutions. Ensure all other parameters (kinase, substrate, ATP concentration) are constant.

  • Measure Activity: Measure kinase activity for each DMSO concentration.

  • Analyze Data: Plot kinase activity versus DMSO concentration. The highest DMSO concentration that results in >95% of the activity of the 0% control is your maximum tolerated concentration. For most enzymatic assays, this is typically between 1-5%.[7]

Step 2: Adjust Your Dilution Scheme

Based on your DMSO tolerance, adjust your serial dilution to keep the final concentration within the acceptable range. The goal is to add a very small volume of a highly concentrated stock to the final assay.[11]

Example: If your final assay volume is 50 µL and your maximum tolerated DMSO is 1%, you can add a maximum of 0.5 µL of a 100x concentrated compound stock (prepared in 100% DMSO).

ParameterValueCalculation
Final Assay Volume50 µL-
Max Tolerated DMSO1.0%From DMSO Tolerance Assay
Max Volume of DMSO Stock0.5 µL50 µL * 0.01
Required Stock Concentration100x Final50 µL / 0.5 µL

Step 3: If Precipitation Persists, Try a Surfactant

For biochemical (non-cell-based) assays, adding a low concentration of a non-ionic surfactant can help prevent aggregation and improve the solubility of hydrophobic compounds.[12]

  • Action: Supplement your kinase assay buffer with 0.01% to 0.05% Tween-20 or Triton X-100.

  • Causality: Surfactants work by forming micelles that can encapsulate hydrophobic molecules, keeping them dispersed in the aqueous solution.

  • Validation: You must re-run your DMSO tolerance test (Protocol 2) using the surfactant-supplemented buffer to ensure the combination does not inhibit your kinase.

Assay Integrity and Advanced FAQs

Q6: How can I be sure that DMSO, and not my compound, isn't affecting the kinase activity?

This is a critical question answered by including the proper vehicle control in every experiment.

  • Vehicle Control: This is a reaction that contains everything in your experimental well—kinase, substrate, ATP, and buffer—plus the same final concentration of DMSO as your test wells, but without the p-toluamide.

  • Purpose: The activity measured in the vehicle control wells serves as your 0% inhibition (100% activity) baseline. The activity of your compound-treated wells is normalized against this control, thereby isolating the effect of the compound from the effect of the solvent.[8]

G

Q7: I've heard about co-solvents other than DMSO. Are they better options?

While other water-miscible organic solvents like ethanol, methanol, or isopropanol can be used, DMSO is generally preferred for its superior solvating power.[13][14][15] If you suspect DMSO is specifically interfering with your kinase in a way other solvents might not, you could test them. However, you must perform a solvent tolerance assay (as in Protocol 2) for each new solvent, as they can also impact enzyme stability and activity.[15] Some enzymes are more sensitive to alcohols, which can disrupt protein structure.

Q8: My compound seems to dissolve initially but then crashes out during the 30-minute assay incubation. Why?

This phenomenon highlights the difference between kinetic and thermodynamic solubility .

  • Kinetic Solubility: When you first dilute your DMSO stock into the buffer, you can create a temporary, supersaturated solution. This is the kinetic solubility.[6]

  • Thermodynamic Solubility: Over time, this unstable supersaturated solution will equilibrate, and any compound above the true thermodynamic solubility limit will precipitate.[6]

Troubleshooting Steps:

  • Visual Inspection: Check your assay plates for precipitation (a cloudy or hazy appearance) at the end of the incubation period.

  • Reduce Concentration: This is the clearest indication that your test concentration is too high. The highest concentration you can reliably test is the one that remains fully dissolved throughout the entire assay duration.

  • Consider Assay Order of Addition: Adding the compound to the enzyme/buffer mixture and allowing it to equilibrate before adding ATP to start the reaction can sometimes help mitigate precipitation.

References

  • p-toluamide - ChemBK. (2024, April 10). ChemBK. [Link]

  • p-toluamide. WebQC.org. [Link]

  • Chemical Properties of N-Methyl-p-toluamide (CAS 18370-11-1). Cheméo. [Link]

  • van der Velden, V. H. J., et al. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics. [Link]

  • Schwartz, B., & Kairys, J. (2012). Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. [Link]

  • Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? (2022). ResearchGate. [Link]

  • How to enhance drug solubility for in vitro assays? (2014). ResearchGate. [Link]

  • Inherent formulation issues of kinase inhibitors. DSpace@Utrecht University. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). ResearchGate. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Particle Sciences. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. University of the Pacific. [Link]

  • Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents. (2020). ResearchGate. [Link]

  • Wernersson, S., Birgersson, S., & Akke, M. (2023). Cosolvent Dimethyl Sulfoxide Influences Protein-Ligand Binding Kinetics via Solvent Viscosity Effects. Lund University. [Link]

  • Wernersson, S., Birgersson, S., & Akke, M. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. [Link]

  • The Hydrophobic Effect and the Role of Cosolvents. (2017). The Journal of Physical Chemistry B. [Link]

  • Kinase Activity: Probing conformational dynamics to understand kinase inhibition. (2023). eLife. [Link]

  • Prokop, Z., et al. (2013). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. PubMed. [Link]

  • Wenlock, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. [Link]

  • SAFETY DATA SHEET - p-Toluamide. (2024). Berrien County RESA. [Link]

  • Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. [Link]

  • Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. DSpace@Utrecht University. [Link]

  • SUPPORTING INFORMATION. pubs.acs.org. [Link]

  • DMSO. gChem. [Link]

  • Solubility a of polyamides. ResearchGate. [Link]

  • Compounds from Natural Sources as Protein Kinase Inhibitors. (2020). MDPI. [Link]

  • A Comparison of Protein Kinases Inhibitor Screening Methods. (2014). PMC. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2023). Celtarys Research. [Link]

  • Solubility Data of DMSO. Scribd. [Link]

Sources

Optimization

Technical Support Center: 4-Methylbenzamide HCl Solubility &amp; Precipitation

Topic: Troubleshooting precipitation of 4-methylbenzamide HCl in phosphate buffer Content type: Technical Support Center (Q&A and Troubleshooting Guide) Audience: Researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting precipitation of 4-methylbenzamide HCl in phosphate buffer Content type: Technical Support Center (Q&A and Troubleshooting Guide) Audience: Researchers, scientists, and drug development professionals.

Status: Active Compound: 4-Methylbenzamide Hydrochloride (and neutral analog) Solvent System: Phosphate Buffered Saline (PBS) / Phosphate Buffer Issue: Unexpected precipitation upon dilution or dissolution.

Executive Summary: The "Salt" Trap

The core issue with 4-methylbenzamide HCl precipitation in phosphate buffer is almost invariably a pH-driven conversion from a soluble salt to an insoluble neutral free base , compounded by the common ion effect of the buffer.

While the "HCl" label implies a water-soluble salt, 4-methylbenzamide is an extremely weak base (pKa of conjugate acid


). Consequently, the salt is stable only in solid form or strong acid. Upon contact with a physiological buffer (pH 7.4), it instantly deprotonates to the neutral amide, which has significantly lower aqueous solubility (approx. 1–2 mg/mL or ~10 mM).

Part 1: Diagnostic Q&A

Quick answers to immediate observations in the lab.

Q1: I dissolved the solid HCl salt in PBS, and it turned cloudy immediately. Why?

A: You experienced pH-induced precipitation . The HCl salt dissolves initially, but the phosphate buffer (pH ~7.4) acts as a "proton sink." Because the pKa of protonated 4-methylbenzamide is ~ -1.5, the equilibrium shifts 100% toward the neutral free base form at pH 7.4.

  • Mechanism:

    
    
    
  • Fix: You must treat the compound as a hydrophobic neutral molecule, not a salt. Pre-dissolve in DMSO or Ethanol before adding to the buffer.

Q2: My solution was clear at room temperature but precipitated when I put it on ice.

A: This is thermodynamic solubility limit failure . Solubility is temperature-dependent. The neutral form of 4-methylbenzamide has a positive enthalpy of dissolution (


), meaning it dissolves better in heat. Cooling the solution reduces the saturation limit (

), causing the excess compound to nucleate and crash out.
  • Fix: If your protocol requires 4°C, you must lower the concentration or increase the co-solvent fraction.

Q3: I am using 100 mM Phosphate buffer. Would switching to 10 mM help?

A: Yes, marginally. High ionic strength buffers (like 100 mM phosphate) reduce the solubility of neutral organic molecules via the "Salting-Out" (Setschenow) effect. Phosphate ions are high on the Hofmeister series for salting-out ability.

  • Fix: Reduce buffer strength to 10–20 mM if possible, or switch to a buffer with lower ionic strength contribution (e.g., Tris or HEPES), though the pH effect (Q1) remains the dominant factor.

Q4: Is my compound actually 4-Methylbenzamidine?

A: Verify your label. 4-Methylbenzamidine (pKa ~11) remains charged and soluble at pH 7.4. If you are working with the amide (pKa ~ -1.5), it is neutral. Confusing these two is a common source of error in protease inhibition assays.

Part 2: Technical Deep Dive & Root Cause Analysis

The pKa Mismatch

The behavior of 4-methylbenzamide is governed by the Henderson-Hasselbalch equation.



At pH 7.4 with a pKa of -1.5:



There is effectively zero protonated (soluble) species in your buffer. You are working entirely with the neutral species.
Mechanism of Failure Visualization

The following diagram illustrates the pathway from solid salt to precipitate.

PrecipitationMechanism cluster_buffer Phosphate Buffer Environment (pH 7.4) SolidSalt Solid 4-Methylbenzamide.HCl (Ionic Lattice) Dissolution Dissolution in Buffer SolidSalt->Dissolution Protonated Protonated Species [R-CONH3]+ Dissolution->Protonated Transient Deprotonation Fast Deprotonation (pH >> pKa) Protonated->Deprotonation Instant at pH 7.4 Neutral Neutral Species [R-CONH2] Deprotonation->Neutral Supersaturation Supersaturation ([C] > Intrinsic Solubility) Neutral->Supersaturation Precipitate PRECIPITATE (Amorphous/Crystalline) Supersaturation->Precipitate Nucleation

Caption: Kinetic pathway of 4-methylbenzamide HCl precipitation in physiological buffer. The transient protonated species is unstable at neutral pH.

Part 3: Troubleshooting Protocols & Solutions

Strategy A: Co-Solvent Solubilization (Recommended)

Since the compound acts as a neutral lipophile, use a water-miscible organic solvent.

Protocol:

  • Stock Preparation: Dissolve 4-methylbenzamide HCl in 100% DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 100 mM). The HCl will dissociate, but the neutral form is highly soluble in DMSO.

  • Dilution: Slowly add the DMSO stock to the phosphate buffer while vortexing.

    • Target: Keep final DMSO concentration < 1-5% (assay dependent).

    • Note: If precipitation persists, the final concentration is simply too high for the aqueous fraction.

Strategy B: Solubility Determination (Shake-Flask Method)

Determine the exact limit for your specific buffer system.

Table 1: Estimated Solubility Limits (Conceptual)

Solvent SystemEstimated Solubility (25°C)Species Dominant
Water (pH 2.0) High (> 50 mM)Protonated (Partial)
PBS (pH 7.4) Low (~ 5–10 mM)Neutral
PBS + 5% DMSO Moderate (~ 15–20 mM)Neutral (Solvated)
PBS + 100 mM NaCl Very Low (< 5 mM)Neutral (Salted Out)

Step-by-Step Protocol:

  • Add excess 4-methylbenzamide HCl to 1 mL of your specific phosphate buffer.

  • Incubate at 25°C with shaking for 24 hours (Thermodynamic equilibrium).

  • Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solids.

  • Remove supernatant and filter (0.22 µm PTFE).

  • Analyze supernatant concentration via UV-Vis (approx.

    
     230-240 nm) or HPLC.
    
Strategy C: Cyclodextrin Complexation

If DMSO is toxic to your cells/assay, use Hydroxypropyl-


-Cyclodextrin (HP

CD).
  • Prepare 20% (w/v) HP

    
    CD in phosphate buffer.
    
  • Add 4-methylbenzamide HCl to this vehicle.

  • The hydrophobic cavity of the cyclodextrin encapsulates the neutral phenyl ring, shielding it from the aqueous buffer.

Part 4: Decision Tree

Follow this logic flow to resolve your precipitation issue.

TroubleshootingTree Start Precipitation Observed CheckConc Is Final Conc > 5 mM? Start->CheckConc Dilute Dilute Sample CheckConc->Dilute Yes CheckCosolvent Using Co-solvent? CheckConc->CheckCosolvent No AddDMSO Add DMSO (up to 5%) CheckCosolvent->AddDMSO No CheckTemp Is Buffer Cold (4°C)? CheckCosolvent->CheckTemp Yes Warm Warm to 25°C or 37°C CheckTemp->Warm Yes CheckSalt Is Buffer High Salt? CheckTemp->CheckSalt No ReduceSalt Reduce Ionic Strength (Use 10mM Buffer) CheckSalt->ReduceSalt Yes Complex Use Cyclodextrins CheckSalt->Complex No

Caption: Step-by-step decision matrix for resolving amide precipitation.

References

  • PubChem. (2025). 4-Methylbenzamide (Compound).[1][2][3][4][5][6] National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. (2024). Benzamide, 4-methyl- IR Spectrum. National Institute of Standards and Technology.[5] Available at: [Link]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.

Sources

Troubleshooting

Handling hygroscopic nature of benzamide hydrochloride salts

Technical Support Center: Handling Hygroscopic Benzamide Hydrochloride Salts Status: Active Operator: Senior Application Scientist (Ph.D., Solid State Chemistry) Ticket ID: BNZ-HCL-HYGRO-001 Welcome to the Technical Supp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Hygroscopic Benzamide Hydrochloride Salts

Status: Active Operator: Senior Application Scientist (Ph.D., Solid State Chemistry) Ticket ID: BNZ-HCL-HYGRO-001

Welcome to the Technical Support Center

You have reached this guide because you are likely staring at a filter funnel containing a sticky oil instead of a crystalline solid, or your analytical balance is drifting wildly while you try to weigh a benzamide hydrochloride (HCl) salt.

Benzamide pharmacophores are ubiquitous in drug discovery (e.g., metoclopramide, benzydamine, entinostat). While converting them to hydrochloride salts is a standard first-pass strategy to improve solubility, the chloride ion's high charge density often creates a "proton-rich" lattice that aggressively scavenges atmospheric moisture. This leads to deliquescence (dissolving in its own absorbed water) or pseudopolymorphic transitions (hydrate formation).

This guide is not a generic SOP. It is a troubleshooting system designed to stabilize your workflow, from the fume hood to the stability chamber.

Module 1: Synthesis & Isolation (The "Wet" Lab)

Q: My benzamide HCl salt turns into a "gum" or oil immediately upon filtration. How do I isolate a solid?

A: You are likely witnessing rapid deliquescence or a depressed melting point due to solvent/impurity flux. Benzamide HCl salts often have a Critical Relative Humidity (CRH) below 50%. If your lab humidity is 60%, the solid is thermodynamically unstable the moment it hits the air.

Troubleshooting Protocol: The Anhydrous "Crash" Do not use aqueous workups. Switch to a strictly anhydrous precipitation system.

  • Solvent Swap: Dissolve your free base in a minimum amount of anhydrous solvent (Dichloromethane or Ethanol).

  • The Acid Source: Do not use aqueous HCl (37%). Use 4M HCl in Dioxane or 2M HCl in Diethyl Ether .

  • The Anti-Solvent: Dropwise addition of the acid solution should induce precipitation. If it oils, add excess anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Inert Filtration: You cannot use a standard Buchner funnel open to air. You must use a Schlenk frit or perform filtration under a nitrogen blanket (glove bag).

Visualization: Anhydrous Isolation Workflow

AnhydrousIsolation Start Free Base (Anhydrous DCM/EtOH) Acid Add HCl in Dioxane/Ether (Dropwise) Start->Acid Precip Precipitation Acid->Precip Check Oiling Out? Precip->Check Rescue Add Excess Et2O/MTBE + Sonication Check->Rescue Yes Filter Filtration under N2 (Schlenk Frit) Check->Filter No (Solid) Rescue->Precip Dry Vacuum Dry (40°C, <1 mbar) Filter->Dry

Caption: Figure 1. Logic flow for isolating highly hygroscopic salts without exposure to atmospheric moisture.

Module 2: Analytical Characterization (The "QC" Lab)

Q: My elemental analysis is off, and TGA shows weight loss at 50°C. Is this solvent or water?

A: It is almost certainly water. Hygroscopic HCl salts can adsorb 2-5% water by weight within minutes of exposure. Standard TGA (Thermogravimetric Analysis) alone is insufficient because it cannot distinguish between surface water (hygroscopicity) and lattice water (hydrate formation).

The Validated Characterization Matrix

TechniqueWhat it Tells YouCritical Observation for Benzamide HCl
DVS (Dynamic Vapor Sorption) The Gold Standard. Measures mass change vs. Humidity.Determines the CRH (Critical Relative Humidity).[1][2][3][4][5] If mass spikes at 40% RH, your salt is unstable in ambient air [1].
TGA-MS / TGA-IR Weight loss + Chemical ID of evolved gas.Confirms if the loss at <100°C is

(m/z 18) or residual solvent (e.g., Dioxane m/z 88).
DSC (Differential Scanning Calorimetry) Phase transitions & Melting point.[6]Look for a broad endotherm <100°C (desolvation) followed by a sharp melt. A shift in melting point after exposure to air indicates a form change.
XRPD (X-Ray Powder Diffraction) Crystal structure.Run this at ambient humidity and then after drying. If peaks shift, you have a variable hydrate (channel hydrate).

Q: How do I weigh this for NMR/LCMS without error? A:

  • Use an Anti-Static Gun: Hygroscopic powders are often static-prone.

  • Weigh by Difference: Do not tare the paper. Weigh the vial, remove sample, weigh the vial again. This accounts for moisture adsorbed during the transfer.

  • Dissolve Immediately: Have your deuterated solvent (DMSO-d6 or MeOD) ready in the tube. Do not let the solid sit on the weighing paper.

Module 3: Storage & Stability (The "Shelf" Life)

Q: The sample caked inside the screw-cap vial. Is it degraded?

A: Caking indicates moisture uptake, but not necessarily chemical degradation.[7] Benzamides are generally chemically stable, but the HCl salt may have hydrolyzed slightly or simply formed a hydrate "bridge" between particles.

Storage Protocol:

  • Primary Container: Amber glass vial with a PTFE-lined cap . Parafilm is insufficient for long-term storage of deliquescent salts.

  • Secondary Containment: Place the vial inside a heat-sealed aluminum foil bag (Alu-Alu pouch) or a desiccator cabinet.

  • Desiccant: Use Molecular Sieves (4Å) or Phosphorus Pentoxide (

    
    ) . Avoid standard silica gel if the CRH is very low (<30%), as silica gel equilibrates at higher humidities.
    

Module 4: Strategic Alternatives (The "R&D" Pivot)

Q: This HCl salt is unmanageable. It deliquesces at 40% RH. What now?

A: If a salt has a CRH < 40% (typical for some benzamide HCls), it is unsuitable for solid oral dosage forms without specialized (expensive) manufacturing controls. You must switch the counter-ion.

The "Salt Switch" Strategy The chloride ion (


) is small and has high charge density, facilitating strong H-bonding with water. Switching to a larger, more diffuse anion often breaks this interaction [2].
  • Alternative 1: Hydrobromide (HBr) - Similar pKa, slightly larger radius.

  • Alternative 2: Mesylate (Methanesulfonate) - Excellent for solubility, often less hygroscopic than HCl.

  • Alternative 3: Fumarate/Maleate - Dicarboxylic acids often form robust hydrogen-bonded networks that exclude water (packing efficiency).

Visualization: Salt Selection Decision Tree

SaltSelection Start Benzamide HCl Salt Candidate DVS Run DVS Analysis (Sorption Isotherm) Start->DVS Decision Critical Relative Humidity (CRH) at 25°C? DVS->Decision HighCRH CRH > 60% Decision->HighCRH Stable MedCRH 40% < CRH < 60% Decision->MedCRH Manageable LowCRH CRH < 40% (Deliquescent) Decision->LowCRH Unstable Keep Proceed with HCl Salt (Standard Packaging) HighCRH->Keep Mitigate Mitigation Required: - Silica Desiccants - Moisture Barrier Coating MedCRH->Mitigate Switch ABANDON HCl SALT Switch Counter-ion LowCRH->Switch Options Screening Options: 1. Mesylate 2. Fumarate 3. Tosylate Switch->Options

Caption: Figure 2. Strategic decision tree for evaluating salt viability based on hygroscopicity data.

References

  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008).[8] Characterization of the Hygroscopic Properties of Active Pharmaceutical Ingredients. Journal of Pharmaceutical Sciences. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[8][9][10] (2002).[11][12] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. IUPAC/Wiley-VCH.[10] Link

  • FDA Guidance for Industry . (2001). Q1A(R2) Stability Testing of New Drug Substances and Products. Link

Sources

Optimization

Removing trace ammonium chloride impurities from p-toluamide

Technical Support Center: Purification of p-Toluamide Welcome to the technical support guide for the purification of p-toluamide. This document provides in-depth troubleshooting advice and answers to frequently asked que...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of p-Toluamide

Welcome to the technical support guide for the purification of p-toluamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of trace ammonium chloride (NH₄Cl), a common impurity encountered in its synthesis. The guidance herein is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process, providing direct solutions and explanations.

Q1: My final p-toluamide product has a melting point of 152-157°C, which is broad and lower than the literature value. Is this indicative of ammonium chloride contamination?

A: Yes, a depressed and broad melting point range is a classic indicator of impurity. Pure p-toluamide should exhibit a sharp melting point in the range of 159-163°C[1][2]. The presence of ammonium chloride disrupts the crystal lattice structure of the p-toluamide, requiring less energy to overcome the intermolecular forces, which results in melting at a lower temperature over a wider range.

Q2: How can I quickly and reliably confirm the presence of ammonium chloride in my p-toluamide sample?

A: A simple qualitative test can be performed. Since ammonium chloride is highly soluble in water and p-toluamide is only sparingly soluble[3][4], you can perform the following:

  • Take a small spatula-tip of your product and place it in a test tube.

  • Add ~1-2 mL of deionized water and shake vigorously. Most of your p-toluamide should remain as a solid.

  • Filter or centrifuge to separate the solid.

  • To the clear aqueous solution (the filtrate), add a few drops of a 0.1 M silver nitrate (AgNO₃) solution.

  • The formation of a white precipitate (AgCl) confirms the presence of chloride ions, and by extension, strongly suggests ammonium chloride contamination.

Q3: I attempted to purify my product with a simple water wash, but my product recovery was significantly lower than expected. What went wrong?

A: While p-toluamide is described as sparingly soluble in water, this is not zero. The issue likely lies in the temperature and volume of the water used. Using water that is not ice-cold or using an excessive volume can lead to significant dissolution of your target compound, especially if it is finely powdered, which increases the surface area for dissolution. The key is to use a minimal amount of ice-cold water to wash the solid, which maximizes the dissolution of the highly soluble ammonium chloride while minimizing the loss of p-toluamide[5].

Frequently Asked Questions (FAQs)

This section covers broader questions about methodology and solvent selection for effective purification.

Q1: What is the most industrially relevant and efficient method for removing trace amounts of ammonium chloride from p-toluamide?

A: For trace impurities, a Solvent Slurry Wash (also known as leaching) is the most direct and efficient method. This process leverages the vast difference in solubility between p-toluamide and ammonium chloride in a carefully selected solvent. Water is an excellent choice for this application because ammonium chloride is extremely soluble in it (383 g/L at 25°C), whereas p-toluamide is not[3][4]. The procedure involves stirring the impure solid as a slurry in a controlled amount of cold solvent for a short period before filtering. This is generally faster and more resource-efficient than a full recrystallization for removing small amounts of highly soluble impurities.

Q2: When should I choose recrystallization over a solvent wash?

A: Recrystallization is the preferred method when the impurity level is substantial or when you need to remove impurities that have similar solubilities to your main compound. A solvent wash is most effective for impurities that are highly soluble in the wash solvent while the desired compound is nearly insoluble. The logic for method selection is outlined in the diagram below.

G start Start: Impure p-Toluamide Sample check_impurity Assess Impurity Level (e.g., via melting point) start->check_impurity wash Perform Solvent Slurry Wash check_impurity->wash  Low / Trace Impurity (Slightly broad MP) recrystallize Perform Recrystallization check_impurity->recrystallize High Impurity (Very broad, low MP)   end_node Pure p-Toluamide wash->end_node recrystallize->end_node

Caption: Logic for selecting the appropriate purification method.

Q3: Can sublimation be used to separate ammonium chloride from p-toluamide?

A: While theoretically possible, it is not a recommended method. Ammonium chloride appears to sublime, but it actually undergoes a thermal decomposition into ammonia (NH₃) and hydrogen chloride (HCl) gas at approximately 338°C, which then recombine upon cooling[3][6][7]. The boiling point of p-toluamide is estimated to be around 249°C. Heating the mixture to the decomposition temperature of ammonium chloride would likely cause the p-toluamide to boil or potentially decompose, leading to product loss and the introduction of new impurities. Solvent-based methods are far safer and more selective.

Data Summary: Solvent Selection

The choice of solvent is critical for successful purification. The ideal solvent should maximize the solubility of the impurity while minimizing the solubility of the target compound.

Solventp-Toluamide SolubilityAmmonium Chloride SolubilityRationale for Use in Purification
Water Sparingly soluble[4]Very high (383 g/L at 25°C)[3]Excellent for a slurry wash. Selectively removes NH₄Cl.
Ethanol Very soluble[4]Slightly soluble (6 g/L at 19°C)[3][8]Poor choice for a wash. Could be used for recrystallization if NH₄Cl is trace, but water is superior.
Methanol Soluble[9]Slightly soluble (35.4 g/kg at 25°C)[3][8]Similar to ethanol; not ideal for selective removal.
Diethyl Ether Very soluble[4]Insoluble[3][8]Can be used to dissolve p-toluamide away from insoluble NH₄Cl, but this is less efficient than washing the solid.
Ethyl Acetate Data not specified, but amides show some solubilityInsoluble[3][8]Similar utility to diethyl ether.
Acetone Data not specifiedSlightly soluble[3][8]Not recommended due to some NH₄Cl solubility.

Experimental Protocol: Purification via Aqueous Slurry Wash

This protocol details the most efficient method for removing trace ammonium chloride from p-toluamide.

Objective: To obtain high-purity p-toluamide by selectively removing ammonium chloride impurity.

Principle: This procedure exploits the high solubility of ammonium chloride and the very low solubility of p-toluamide in cold water. By stirring the impure solid in a minimal amount of ice-cold water, the NH₄Cl is dissolved into the aqueous phase, leaving the purified p-toluamide as a solid which can be recovered by filtration.

Materials:

  • Impure p-toluamide

  • Deionized water

  • Ice

  • Büchner funnel and filter flask

  • Filter paper

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar (optional)

  • Spatula

Caption: Workflow for purification of p-toluamide via aqueous slurry wash.

Step-by-Step Methodology:

  • Preparation: Place your weighed impure p-toluamide into a beaker or Erlenmeyer flask. Prepare a separate beaker of deionized water and cool it in an ice bath for at least 15 minutes.

  • Slurry Formation: Add a minimal amount of the ice-cold water to the impure p-toluamide (a good starting point is 10 mL of water per gram of solid).

  • Washing: Place the flask containing the slurry into the ice bath and stir vigorously for 10-15 minutes. A magnetic stirrer is ideal, but frequent manual swirling is also effective. The goal is to maximize the contact between the solid and the solvent.

  • Filtration: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold water to ensure a good seal.

  • Crystal Collection: Turn on the vacuum and pour the slurry into the funnel. Use a spatula to transfer all the solid.

  • Rinsing: Once the majority of the water has been pulled through, break the vacuum. Add a small, fresh portion of ice-cold water (e.g., 2-3 mL per gram of initial solid) to wash the collected crystals[5]. After about 20 seconds, reapply the vacuum to pull the rinse water through.

  • Initial Drying: Leave the vacuum on for 5-10 minutes to pull air through the filter cake, which will help to partially dry the crystals.

  • Final Drying: Transfer the purified p-toluamide from the filter paper to a pre-weighed watch glass. Dry the product to a constant weight, either by air-drying or in a vacuum oven at a mild temperature (e.g., 50-60°C).

  • Validation: Once completely dry, determine the melting point of the purified product. It should be sharp and within the literature range of 159-163°C[1][2]. Also, calculate your percentage recovery.

References

  • Ammonium chloride - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Ammonium Chloride | NH4Cl | CID 25517 - PubChem. (n.d.). Retrieved February 25, 2026, from [Link]

  • Ammonium chloride (NH4Cl) properties. (n.d.). Retrieved February 25, 2026, from [Link]

  • Ammonium Chloride: Specifications and Applications - Archemco. (2023, September 7). Retrieved February 25, 2026, from [Link]

  • Ammonium chloride as raw material - MAGNESIA GmbH. (n.d.). Retrieved February 25, 2026, from [Link]

  • p-toluamide. (n.d.). Retrieved February 25, 2026, from [Link]

  • How we can remove Ammonium Chloride salts from highly water soluble organic compound? | ResearchGate. (2016, January 12). Retrieved February 25, 2026, from [Link]

  • Does ammonium chloride sublime and at what temperature? - Quora. (2017, September 11). Retrieved February 25, 2026, from [Link]

  • Ammonium chloride – suggested spectral and analytical methods for identification - ReachCentrum. (2010, August 17). Retrieved February 25, 2026, from [Link]

  • Ammonium chloride - Simple English Wikipedia, the free encyclopedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K | Request PDF - ResearchGate. (2025, November 27). Retrieved February 25, 2026, from [Link]

  • Determination of Ammonium in Aqueous Samples by Gas Phase Light Scattering Using Hydrogen Chloride Gas as a Derivatizing Reagent Followed by Nondispersive Atomic Fluorescence Spectrometry - PubMed. (2017). Retrieved February 25, 2026, from [Link]

  • Ammonium chloride - Sciencemadness Wiki. (2025, August 26). Retrieved February 25, 2026, from [Link]

  • ammonium chloride - Химия и токсикология. (n.d.). Retrieved February 25, 2026, from [Link]

  • SAFETY DATA SHEET - Berrien County. (2024, March 29). Retrieved February 25, 2026, from [Link]

  • Removal of ammonium bromide, ammonium chloride, and zinc acetate from ionic liquid/organic mixtures using carbon dioxide - RSC Publishing. (2006, January 3). Retrieved February 25, 2026, from [Link]

  • Standard Gibbs free energy (a, c), rate of NH 4 Cl decomposition (b), and equilibrium constant of indium chlorination (d) of reactions at different temperatures. - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • To determine the percentage purity of given sample of ammonium chloride. - CUTM Courseware. (n.d.). Retrieved February 25, 2026, from [Link]

  • Determine Ammonium Chloride Content in Salmiac Pastilles with Titration - Mettler Toledo. (n.d.). Retrieved February 25, 2026, from [Link]

  • CN103558116A - Method for determining concentration of ammonium chloride liquid ammonia solution - Google Patents. (n.d.).
  • How to remove ammonium chloride from a reaction if the compound is water soluble? (2012, July 28). Retrieved February 25, 2026, from [Link]

  • (sp. gr. 1.18–1.19). The reaction flask is rinsed with two 25-ml. portions of water, which are added to the - Organic Syntheses Procedure. (n.d.). Retrieved February 25, 2026, from [Link]

  • p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem. (n.d.). Retrieved February 25, 2026, from [Link]

  • JPH01230410A - Removal of ammonium chloride - Google Patents. (n.d.).
  • Investigations on growth intensification of p -toluamide crystals based on growth rate analysis and molecular simulation - CrystEngComm (RSC Publishing) DOI:10.1039/C9CE00872A. (2019, August 1). Retrieved February 25, 2026, from [Link]

  • DEET Technical Fact Sheet - National Pesticide Information Center. (n.d.). Retrieved February 25, 2026, from [Link]

  • p-toluamide - ChemBK. (2024, April 10). Retrieved February 25, 2026, from [Link]

  • US3956394A - Process for purifying p-tolualdehyde - Google Patents. (n.d.).
  • Recrystallization-1.doc.pdf. (n.d.). Retrieved February 25, 2026, from [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010, February 4). Retrieved February 25, 2026, from [Link]

  • Recrystallization and Melting Point Determination Lab - Adam Cap. (2007, September 26). Retrieved February 25, 2026, from [Link]

  • If there was any chemicals, including laundry detergent in my clothes, would washing them ... - Quora. (2021, November 15). Retrieved February 25, 2026, from [Link]

  • A Washing Procedure to Mobilize Mixed Contaminants from Soil | Scilit. (n.d.). Retrieved February 25, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometric Differentiation of 4-Methylbenzamide and Isomeric Impurities

Executive Summary 4-Methylbenzamide (p-Toluamide) is a primary amide frequently encountered in drug development as a starting material, a metabolic degradation product, or a synthetic impurity. In high-throughput LC-MS/M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylbenzamide (p-Toluamide) is a primary amide frequently encountered in drug development as a starting material, a metabolic degradation product, or a synthetic impurity. In high-throughput LC-MS/MS workflows, it presents a significant analytical challenge: it is isobaric (MW 135.16 Da) with several common impurities, most notably N-methylbenzamide and 2-methylbenzamide .

This guide provides a technical breakdown of the fragmentation mechanics of 4-methylbenzamide under Electrospray Ionization (ESI) and Electron Impact (EI) conditions. By contrasting its behavior with its structural isomers, we establish a self-validating protocol for unambiguous identification without reliance solely on chromatographic retention time.

Theoretical Framework: Fragmentation Mechanics

The mass spectral signature of 4-methylbenzamide is governed by the stability of the aromatic ring and the lability of the amide bond. Understanding the charge localization is critical for interpreting the spectrum.

Electrospray Ionization (ESI-MS/MS)

In positive ion mode (


, m/z 136), the protonation occurs primarily on the amide oxygen. The fragmentation is charge-driven.
  • Primary Pathway (Diagnostic): The most dominant channel is the neutral loss of ammonia (

    
    , 17 Da). This cleavage is driven by the formation of a resonance-stabilized 4-methylbenzoyl cation  (acylium ion) at m/z 119.
    
  • Secondary Pathway: The acylium ion further eliminates carbon monoxide (CO, 28 Da) to form the tolyl cation (or tropylium ion derivative) at m/z 91.

Electron Impact (EI)

In GC-MS (70 eV), the molecular ion (


, m/z 135) is observed. The fragmentation parallels ESI but originates from a radical cation. The base peak is typically m/z 119 (

), followed by m/z 91 (

) and m/z 65 (

).

Comparative Analysis: Differentiating Isomers

The core analytical challenge is distinguishing 4-methylbenzamide from its isomers. The table below summarizes the critical spectral differences required for identification.

Table 1: Diagnostic Ion Comparison (ESI+ MS/MS)
Feature4-Methylbenzamide (Target)N-Methylbenzamide (Functional Isomer)2-Methylbenzamide (Regioisomer)
Precursor Ion

m/z 136m/z 136m/z 136
Primary Fragment 119 (Loss of

)
105 (Loss of

)
119 (Loss of

)
Secondary Fragment 91 (Tolyl/Tropylium)77 (Phenyl)91 (Tolyl/Tropylium)
Mechanism Amide bond cleavage yields substituted benzoyl cation.Amide bond cleavage yields unsubstituted benzoyl cation.Ortho-effect may enhance water loss (

) in some conditions.
Differentiation Key Presence of m/z 119 + 91.Presence of m/z 105 + 77.Chromatographic resolution required vs 4-isomer; 2-isomer elutes earlier on C18.
Deep Dive: The "119 vs. 105" Decision Rule

The most robust differentiator is the mass of the acylium ion.

  • 4-Methylbenzamide: The methyl group is attached to the ring. When the amide moiety (

    
    ) leaves, the methyl group remains on the charge-carrying fragment. Result: 135 - 16 = 119 .
    
  • N-Methylbenzamide: The methyl group is attached to the nitrogen. When the amine moiety (

    
    ) leaves, the methyl group is lost with the neutral fragment. Result: 135 - 30 = 105 .
    

Experimental Protocol: LC-MS/MS Characterization

This protocol ensures reproducible generation of the diagnostic ions described above.

Sample Preparation
  • Stock Solution: Dissolve 1 mg 4-methylbenzamide in 1 mL Methanol (1 mg/mL).

  • Working Solution: Dilute stock to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

LC-MS Conditions (Standardized)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: ESI Positive Mode.

  • Source Voltage: +3.5 kV.

  • Collision Gas: Nitrogen or Argon.

  • Collision Energy (CE):

    • Ramp: 10–40 eV (ideal for observing both precursor and fragments).

    • Optimized: 20 eV for m/z 119; 35 eV for m/z 91.

Data Acquisition Strategy (MRM)

For quantitative assays (PK/PD studies), use the following Multiple Reaction Monitoring (MRM) transitions:

  • Quantifier: 136.1

    
     119.1 (High abundance, stable).
    
  • Qualifier: 136.1

    
     91.1 (High specificity).
    

Visualization of Fragmentation Pathways[1][2][3]

ESI+ Fragmentation Mechanism

The following diagram illustrates the step-by-step degradation of the protonated molecule.

FragmentationPathway M Precursor [M+H]+ m/z 136 (Protonated Amide) Frag1 Acylium Ion m/z 119 (4-Methylbenzoyl) M->Frag1 Heterolytic Cleavage Neutral1 Neutral Loss: NH3 (17 Da) M->Neutral1 Frag2 Tropylium/Tolyl Ion m/z 91 (C7H7+) Frag1->Frag2 Decarbonylation Neutral2 Neutral Loss: CO (28 Da) Frag1->Neutral2

Caption: Step-wise ESI+ fragmentation of 4-methylbenzamide. The transition from m/z 136 to 119 is the primary quantification step.

Isomer Differentiation Logic Tree

This workflow guides the analyst in identifying the correct isomer based on MS/MS spectra.

IsomerLogic Start Unknown Peak [M+H]+ = 136 Check1 Major Fragment Ion? Start->Check1 Res105 Base Peak: m/z 105 (Benzoyl Cation) Check1->Res105 Loss of 31 Da (-NH2CH3) Res119 Base Peak: m/z 119 (Tolyl-CO Cation) Check1->Res119 Loss of 17 Da (-NH3) Concl_N ID: N-Methylbenzamide (Methyl on Nitrogen) Res105->Concl_N Check2 Retention Time / Ortho Effect Res119->Check2 Concl_4 ID: 4-Methylbenzamide (Target) Check2->Concl_4 Standard RT High m/z 91 Concl_2 ID: 2-Methylbenzamide (Regioisomer) Check2->Concl_2 Earlier RT Possible [M-H2O]+

Caption: Decision tree for distinguishing 4-methylbenzamide from N-methyl and 2-methyl isomers using MS/MS data.

References

  • NIST Mass Spectrometry Data Center. Benzamide, 4-methyl- (Mass Spectrum).[1][2] National Institute of Standards and Technology.[3][4][5][6][7] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Benzamide, N-methyl- (Mass Spectrum).[6] National Institute of Standards and Technology.[3][4][5][6][7] Retrieved from [Link]

  • PubChem. 4-Methylbenzamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives.[3] 2. "Ortho" and "Para" effects in electron ionization mass spectra... Mass Spectrometry (Tokyo). Retrieved from [Link]

Sources

Comparative

Comparison of biological activity: 4-methylbenzamide vs benzamide

[1] Executive Summary This guide provides a rigorous technical comparison between Benzamide (the parent pharmacophore) and its para-substituted analog, 4-Methylbenzamide (p-Toluamide).[1] While Benzamide serves as the fo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a rigorous technical comparison between Benzamide (the parent pharmacophore) and its para-substituted analog, 4-Methylbenzamide (p-Toluamide).[1] While Benzamide serves as the foundational scaffold for poly(ADP-ribose) polymerase (PARP) inhibitors and neuroleptic drugs, 4-Methylbenzamide introduces a lipophilic methyl group at the para-position.[1] This structural modification significantly alters the physicochemical profile, metabolic stability, and binding affinity within enzyme active sites, particularly PARP-1 and serine proteases.

Physicochemical & Structural Analysis

The addition of a methyl group at the C4 position changes the electronic and steric landscape of the molecule. This alteration is critical for researchers designing ligands for hydrophobic pockets.[1]

FeatureBenzamide4-MethylbenzamideImpact on Bioactivity
Structure


Methyl group adds bulk and lipophilicity.[1]
Molecular Weight 121.14 g/mol 135.16 g/mol Slight increase; negligible effect on permeability.[1]
Lipophilicity (LogP) ~0.64~1.1 - 1.24-Methyl is more lipophilic. Improves membrane permeability but reduces water solubility.[1]
Electronic Effect ReferenceWeak electron-donating (+I)Increases electron density on the aromatic ring; slight effect on amide pKa.[1]
Solubility (Water) ~13.5 g/L (25°C)Lower (~1-2 g/L)Requires DMSO/Ethanol for stock solutions in bioassays.[1]

Biological Activity Profile

A. PARP-1 Inhibition: The Nicotinamide Mimicry

Both compounds inhibit Poly(ADP-ribose) polymerase-1 (PARP-1) by mimicking Nicotinamide (NAM) , the byproduct of NAD+ cleavage.[1] They bind to the catalytic site, blocking DNA repair signaling.

  • Benzamide: Acts as a canonical "anchor."[1] It forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic pocket.[1] It is a standard reference inhibitor with an IC50 typically in the low micromolar range (~2–5 µM).

  • 4-Methylbenzamide: The introduction of the methyl group at the 4-position is generally unfavorable for PARP-1 potency compared to 3-substitution.[1]

    • Mechanistic Insight: The PARP-1 active site has a "steric gate" near the 4-position of the benzamide ring.[1] While 3-substituted derivatives (e.g., 3-aminobenzamide) can extend into a solvent-exposed region or a hydrophobic sub-pocket to enhance affinity, 4-substituents often clash with the "outer wall" residues (Glu763/Asp766 region) or fail to provide additional binding energy to offset the entropic cost of the methyl group.[1]

    • Result: 4-Methylbenzamide typically exhibits higher IC50 values (lower potency) than Benzamide or 3-aminobenzamide.[1]

B. Antimicrobial & Protease Activity[1]
  • Antimicrobial: Both compounds show weak intrinsic antimicrobial activity.[1] However, 4-methylbenzamide serves as a superior scaffold for constructing Schiff base derivatives or coordinating with metals (e.g., Ruthenium complexes) to generate potent antibacterial/antifungal agents.[1] The increased lipophilicity of the tolyl group aids in penetrating bacterial cell walls.

  • Serine Protease Inhibition: Unlike benzamidine (which has a charged amidine group), neutral benzamides are poor trypsin inhibitors.[1] However, the 4-methyl group provides a slight hydrophobic interaction advantage in the S1 pocket of certain serine proteases compared to unsubstituted benzamide, though activity remains weak.

Metabolic Stability & Toxicology (ADME)

The metabolic fate of these two compounds differs radically due to the labile methyl group.

Graphviz Diagram: Metabolic Pathways

The following diagram illustrates the divergence in metabolic clearance mediated by Cytochrome P450 enzymes.

Metabolism cluster_legend Key Benzamide Benzamide (Parent) BenzoicAcid Benzoic Acid (Hydrolysis) Benzamide->BenzoicAcid Amidase (Hydrolysis) MethylBenz 4-Methylbenzamide (p-Toluamide) MethylBenz->BenzoicAcid Amidase (Minor Route) Alcohol 4-(Hydroxymethyl) benzamide MethylBenz->Alcohol CYP450 (Benzylic Hydroxylation) Aldehyde 4-Formyl benzamide Alcohol->Aldehyde ADH/ALDH Terephthalic Terephthalic Acid Monoamide Aldehyde->Terephthalic Oxidation key1 Phase I Oxidation (CYP450)

Caption: Metabolic divergence. Benzamide is primarily hydrolyzed, whereas 4-methylbenzamide undergoes rapid oxidative clearance at the methyl group.[1]

  • Benzamide: Primarily cleared via hydrolysis by amidases to benzoic acid, followed by conjugation (glycine/glucuronidation).[1]

  • 4-Methylbenzamide: The methyl group is a "soft spot" for CYP450-mediated benzylic oxidation .[1] It is rapidly hydroxylated to the alcohol, then oxidized to the carboxylic acid. This makes 4-methylbenzamide metabolically less stable (shorter half-life) in oxidative environments compared to the ring-stable benzamide.[1]

Experimental Protocols

To validate the biological activity differences, the following self-validating protocols are recommended.

Protocol A: PARP-1 Inhibition Assay (Colorimetric)

Objective: Determine IC50 values to quantify the potency penalty of the 4-methyl substitution.[1]

  • Reagents:

    • Recombinant Human PARP-1 enzyme.[1]

    • Substrate: Biotinylated NAD+.[1]

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.[1]

    • Activated DNA (Histone-coated plates).[1]

  • Workflow:

    • Step 1: Coat 96-well plates with histones/DNA.[1] Wash 3x with PBS.[1]

    • Step 2: Add PARP-1 enzyme (0.5 U/well) in assay buffer.[1]

    • Step 3: Add Benzamide (Reference) and 4-Methylbenzamide (Test) in serial dilutions (0.1 µM to 100 µM). Control: No inhibitor (100% activity) and 3-Aminobenzamide (Positive Control).[1]

    • Step 4: Initiate reaction with Biotin-NAD+ (25 µM).[1] Incubate 1 hr at RT.

    • Step 5: Wash and add Streptavidin-HRP.[1] Incubate 30 min.

    • Step 6: Add TMB substrate.[1] Stop with H2SO4.[1] Read OD at 450 nm.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Expected Result: Benzamide IC50 ≈ 2–5 µM; 4-Methylbenzamide IC50 > 10 µM.[1]

Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Objective: Assess if lipophilicity enhances antimicrobial penetration.[1]

  • Organisms: E. coli (Gram-), S. aureus (Gram+).[1]

  • Preparation:

    • Dissolve 4-methylbenzamide in DMSO (stock 10 mg/mL).[1] Note: Benzamide is water-soluble; 4-methyl requires DMSO.[1]

  • Workflow:

    • Inoculate Mueller-Hinton broth with bacteria (

      
       CFU/mL).[1]
      
    • Add compounds in 2-fold serial dilutions (range 512 µg/mL to 1 µg/mL).

    • Incubate at 37°C for 24 hours.

  • Readout: Identify Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible growth.[1]

    • Validation: DMSO control must show growth.[1]

Synthesis of Findings

MetricBenzamide4-MethylbenzamideRecommendation
Potency (PARP) High (Reference)Moderate/LowUse Benzamide for PARP inhibition controls.[1]
Metabolic Stability High (Ring Stable)Low (Benzylic Oxidation)Use 4-Methylbenzamide to test oxidative clearance models.[1]
Lipophilicity LowModerateUse 4-Methylbenzamide if blood-brain barrier penetration is required (despite lower potency).[1]
Synthetic Utility Scaffold CoreLinker/IntermediateUse 4-Methylbenzamide to attach pharmacophores via the methyl group (e.g., bromination -> nucleophilic attack).[1]
Graphviz Diagram: PARP Inhibition Mechanism

PARP_Mechanism DNA_Damage DNA Single-Strand Break PARP1_Active PARP-1 Activation (Zinc Finger Binding) DNA_Damage->PARP1_Active Recruits PARylation Poly(ADP-ribosyl)ation of Histones/Repair Enzymes PARP1_Active->PARylation Catalyzes using NAD+ NAD NAD+ Substrate NAD->PARylation Inhibitor_Benz Benzamide (Competes with NAD+) Inhibitor_Benz->PARP1_Active Blocks Nicotinamide Pocket (Strong Inhibition) Inhibitor_4Me 4-Methylbenzamide (Steric Clash/Weak Binding) Inhibitor_4Me->PARP1_Active Weak Inhibition Repair DNA Repair Complex Recruitment (XRCC1, Ligase III) PARylation->Repair Facilitates

Caption: Mechanism of Action. Benzamide effectively competes with NAD+, preventing PARylation. 4-Methylbenzamide is less effective due to steric constraints.[1]

References

  • Pavlović, M., et al. (2020). Synthesis, chemical characterization, PARP inhibition, DNA binding and cellular uptake of novel ruthenium(II)-arene complexes bearing benzamide derivatives.[1][2] Journal of Inorganic Biochemistry.[1][3]

  • Curtin, N. J., & Szabo, C. (2013). Therapeutic applications of poly(ADP-ribose) polymerase inhibitors.[1] Nature Reviews Drug Discovery.[1]

  • NIST Chemistry WebBook. Benzamide, 4-methyl- (p-Toluamide) Infrared Spectrum & Properties.[1]

  • BenchChem Technical Guides. Comparative Analysis of Substituted Benzamides and Antimicrobial Activity.

  • ChemicalBook. Isopropyl-α-[2-methylhydrazino]-p-toluamide (Procarbazine) and related p-toluamide derivatives.[1]

Sources

Validation

A Comparative Guide to the Crystal Structures of p-Methylbenzamide and Its Derivatives

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the solid-state properties of small molecules is paramount. The three-dimensional arrangement of atoms in a crystal lat...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the solid-state properties of small molecules is paramount. The three-dimensional arrangement of atoms in a crystal lattice dictates crucial physicochemical characteristics, including solubility, stability, and bioavailability. This guide delves into the crystallographic landscape of p-methylbenzamide (also known as p-toluamide) and its derivatives.

While a crystal structure for p-methylbenzamide hydrochloride is not publicly available at the time of this writing, a comparative analysis of structurally related benzamides provides invaluable insights into the non-covalent interactions that govern their crystal packing. Here, we present a detailed comparison of the crystal structures of p-toluamide, N-methyl-p-toluamide, and 3'-methylbenzanilide, supported by experimental data.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for p-toluamide and two of its N-substituted derivatives, offering a clear comparison of their solid-state structures.

Parameterp-Toluamide (4-Methylbenzamide)N-Methyl-p-toluamide3'-Methylbenzanilide
Formula C₈H₉NOC₉H₁₁NOC₁₄H₁₃NO
Molecular Weight 135.16 g/mol [1][2]149.19 g/mol [3]211.26 g/mol [4]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cC 1 c 1
Cell Lengths a = 9.93 Å, b = 5.15 Å, c = 14.85 Åa = 10.03 Å, b = 10.19 Å, c = 8.52 Åa = 13.27 Å, b = 53.69 Å, c = 9.39 Å
Cell Angles α = 90°, β = 101.5°, γ = 90°α = 90°, β = 107.9°, γ = 90°α = 90°, β = 134.21°, γ = 90°
Volume (ų) 744.1823.94793.6
Z 4416
Density (calc) 1.20 g/cm³1.20 g/cm³1.17 g/cm³
Hydrogen Bonding N-H···ON-H···ON-H···O
Experimental Protocols

The methodologies for obtaining single crystals suitable for X-ray diffraction are critical for structural elucidation. Below are representative protocols for the synthesis and crystallization of benzamide derivatives.

Synthesis of N-Methyl-p-toluamide:

A common method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride.

  • Step 1: Reaction Setup

    • Dissolve p-toluoyl chloride in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

  • Step 2: Amine Addition

    • Slowly add a solution of methylamine (often as a solution in a solvent like ethanol or THF) to the cooled p-toluoyl chloride solution. An excess of the amine or the addition of a non-nucleophilic base (e.g., triethylamine) is used to neutralize the HCl generated during the reaction.

  • Step 3: Reaction and Work-up

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).

    • Wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine, followed by a wash with a dilute aqueous base solution (e.g., saturated NaHCO₃) to remove any unreacted acid chloride, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-methyl-p-toluamide.

Crystallization:

High-quality single crystals are typically grown through slow evaporation or cooling crystallization methods.

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane) to near saturation at room temperature.[5]

    • Loosely cover the container and allow the solvent to evaporate slowly over several days.

  • Cooling Crystallization:

    • Dissolve the compound in a minimum amount of a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator or freezer) to induce crystallization.

The quality of the resulting crystals is highly dependent on factors such as solvent choice, concentration, temperature, and the presence of impurities.

Structural Analysis and Visualization

The molecular structures and packing diagrams of these compounds reveal the influence of N-substitution on their solid-state architecture.

Figure 1: Molecular structures of p-toluamide and N-methyl-p-toluamide.

In the crystal structure of p-toluamide, molecules are linked by N-H···O hydrogen bonds, forming centrosymmetric dimers. These dimers are further connected into chains. The introduction of a methyl group on the nitrogen atom in N-methyl-p-toluamide alters the hydrogen bonding pattern. While N-H···O hydrogen bonds are still present, the steric bulk of the N-methyl group can influence the overall packing arrangement.

G cluster_packing Crystal Packing Interactions p_toluamide p-Toluamide (N-H···O Dimers) n_methyl N-Methyl-p-toluamide (N-H···O Chains) p_toluamide->n_methyl N-Methylation benzanilide 3'-Methylbenzanilide (N-H···O Chains) p_toluamide->benzanilide N-Arylation

Figure 2: Influence of N-substitution on hydrogen bonding motifs.

For 3'-methylbenzanilide, the presence of the larger phenyl group on the nitrogen atom leads to a more complex packing arrangement, though N-H···O hydrogen bonds remain a dominant intermolecular interaction.[4] The dihedral angle between the two aromatic rings is a key conformational parameter in this class of molecules.

Conclusion

This comparative guide highlights the structural diversity within the p-methylbenzamide family. The primary intermolecular interaction governing the crystal packing of these compounds is the N-H···O hydrogen bond. The substitution on the nitrogen atom, from a hydrogen to a methyl or a phenyl group, significantly influences the overall crystal packing by altering the steric environment and the formation of hydrogen-bonded networks. While the crystal structure of p-methylbenzamide hydrochloride remains elusive in public databases, the data presented here for its parent and N-substituted analogues provide a solid foundation for understanding the structure-property relationships in this important class of chemical compounds. These insights are crucial for applications in materials science and drug development, where control over the solid-state form is a key determinant of performance.

References

  • Yi-Ding Geng. (2024). The crystal structure of N-benzyl-2-chloro-N-(p-tolyl) acetamide, C16H16ClNO. Zeitschrift für Kristallographie - New Crystal Structures, 239(4). [Link]

  • 4-Chloro-N-methylbenzamide. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(4), o937. [Link]

  • Yuan, J., & Liu, Y.-J. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(3), o647. [Link]

  • N-Methyl-p-toluamide. PubChem. [Link]

  • Śmiszek-Lindert, W., Nowak, M., & Kusz, J. (2007). N-(p-Tolyl)thioacetamide. Acta Crystallographica Section E: Structure Reports Online, 63(10), o3917. [Link]

  • p-toluamide. The Automated Topology Builder (ATB) and Repository. [Link]

  • 3'-Methylbenzanilide. PubChem. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]

  • 4-methylbenzamide. PubChemLite. [Link]

  • Acetamide, N-methyl-N-(4-methylphenyl)-. NIST Chemistry WebBook. [Link]

  • 4-Methyl-N-phenylbenzamide. PubChem. [Link]

  • p-toluamide. ChemBK. [Link]

  • Benzamide, 4-methyl-. NIST Chemistry WebBook. [Link]

  • N-(p-tolyl)acetamide. Pharmaffiliates. [Link]

  • N-Methylbenzanilide. PubChem. [Link]

  • Benzanilide, N-benzyl-. PubChem. [Link]

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